Technical Documentation Center

2-bromo-5-methoxy-3-methyl-1H-indole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-bromo-5-methoxy-3-methyl-1H-indole

Core Science & Biosynthesis

Foundational

molecular weight of 2-bromo-5-methoxy-3-methyl-1H-indole

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-bromo-5-methoxy-3-methyl-1H-indole Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-bromo-5-methoxy-3-methyl-1H-indole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-bromo-5-methoxy-3-methyl-1H-indole, a substituted indole of significant interest as a versatile building block in medicinal chemistry. The indole nucleus is a privileged scaffold in numerous biologically active compounds, and strategic functionalization is key to diversifying its chemical space for drug discovery. This document delineates the core physicochemical properties of the title compound, with a primary focus on its molecular weight, and presents a logical framework for its synthesis, characterization, and potential applications. The methodologies and rationale described herein are grounded in established chemical principles to ensure scientific integrity and reproducibility for professionals in the field.

Part 1: Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in complex synthetic campaigns. The defining characteristics of 2-bromo-5-methoxy-3-methyl-1H-indole are summarized below.

Molecular Formula and Weight

The molecular formula of 2-bromo-5-methoxy-3-methyl-1H-indole is C₁₀H₁₀BrNO . Based on this composition, the molecular weight is calculated as follows:

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.110 g/mol

  • Hydrogen (H): 10 atoms × 1.008 g/mol = 10.080 g/mol

  • Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight = 240.10 g/mol

This value is critical for stoichiometric calculations in reaction planning and for confirmation of the compound's identity via mass spectrometry.

Summary of Physicochemical Data

The key quantitative data for 2-bromo-5-methoxy-3-methyl-1H-indole are presented in Table 1 for efficient reference.

PropertyValueRationale / Reference
Molecular Formula C₁₀H₁₀BrNODerived from chemical structure.
Molecular Weight 240.10 g/mol Calculated from atomic weights.
IUPAC Name 2-bromo-5-methoxy-3-methyl-1H-indoleStandard chemical nomenclature.
Appearance Expected to be an off-white to brown solid.Based on analogous substituted indoles.[1]
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, DMF); Insoluble in water.Predicted from the largely nonpolar aromatic structure.
Key Functional Groups Indole N-H, Methoxy (-OCH₃), Aryl Bromide (Ar-Br), Methyl (-CH₃)Structural analysis.

Part 2: Synthesis and Mechanistic Considerations

The synthesis of highly substituted indoles requires a strategic approach that controls regioselectivity. While numerous methods exist for constructing the indole core, a plausible and efficient pathway for 2-bromo-5-methoxy-3-methyl-1H-indole involves the post-functionalization of a pre-formed indole nucleus.

Proposed Synthetic Workflow

A logical two-step synthesis starting from the commercially available 5-methoxy-3-methyl-1H-indole provides a direct and high-yielding route.

  • Starting Material: The synthesis commences with 5-methoxy-3-methyl-1H-indole. This precursor correctly positions the methoxy and methyl groups on the indole scaffold.

  • Regioselective Bromination: The indole ring is electron-rich and highly susceptible to electrophilic aromatic substitution. The C3 position is generally the most nucleophilic; however, in this substrate, it is blocked by the methyl group. Consequently, electrophilic attack is directed to the C2 position. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation, as it provides a source of electrophilic bromine under mild conditions, minimizing potential side reactions. The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or a chlorinated solvent at or below room temperature.

The causality for this experimental choice lies in the inherent reactivity of the indole nucleus. The lone pair of the nitrogen atom enhances the electron density of the pyrrole ring, making C3 and C2 prime targets for electrophiles. Blocking C3 with an alkyl group provides excellent regiocontrol for the functionalization of C2.

SynthesisWorkflow SM 5-methoxy-3-methyl-1H-indole (Starting Material) Product 2-bromo-5-methoxy-3-methyl-1H-indole (Final Product) SM->Product  N-Bromosuccinimide (NBS)  DMF, 0°C to rt  

Caption: Proposed synthetic route to the target compound.

Part 3: Protocol for Spectroscopic Validation

To meet the standard of a self-validating system, the identity and purity of the synthesized 2-bromo-5-methoxy-3-methyl-1H-indole must be unequivocally confirmed. The following protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Analysis: The resulting spectra should be consistent with the expected chemical shifts and coupling patterns for the target structure.

Expected Spectroscopic Data

The anticipated data serves as a benchmark for structural confirmation.

TechniqueExpected Observations
¹H NMR - A broad singlet for the N-H proton (> 8.0 ppm).- Distinct signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the three protons on the benzene ring.- A sharp singlet for the methoxy (-OCH₃) protons (approx. 3.8 ppm).- A sharp singlet for the C3-methyl (-CH₃) protons (approx. 2.3 ppm).[1]
¹³C NMR - Approximately 10 distinct carbon signals.- Signals for the methoxy carbon (~55-56 ppm) and methyl carbon (~9-10 ppm).- A signal for the bromine-bearing C2 carbon, which would be shifted relative to its unbrominated precursor.
Mass Spec. (EI/ESI) - A molecular ion peak (M⁺) at m/z ≈ 240.- A characteristic M+2 isotope peak of nearly equal intensity due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. This is a definitive confirmation of a monobrominated compound.[2]

Part 4: Applications in Drug Development & Chemical Reactivity

The title compound is not merely a chemical entity but a strategic tool for drug development professionals. Its value lies in the synthetic handles it possesses.

Reactivity and Synthetic Potential

The C2-bromo substituent is the most significant feature for further chemical modification. It serves as a versatile anchor point for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck couplings.[3] This capability allows for the precise and controlled introduction of a wide array of substituents (e.g., aryl, alkyl, alkynyl groups) at the C2 position, rapidly generating libraries of complex indole derivatives for biological screening.

The methoxy group at the C5 position is also significant. Methoxy-activated indoles are common motifs in biologically active natural products and pharmaceuticals, often enhancing the molecule's reactivity and influencing its metabolic profile.[4]

Reactivity cluster_0 Cross-Coupling Reactions Suzuki Suzuki (Aryl/Vinyl Boronic Acids) Library Diverse Library of C2-Functionalized Indoles Suzuki->Library Sonogashira Sonogashira (Terminal Alkynes) Sonogashira->Library Heck Heck (Alkenes) Heck->Library Start 2-bromo-5-methoxy- 3-methyl-1H-indole Start->Suzuki  Pd Catalyst, Base   Start->Sonogashira  Pd/Cu Catalysts, Base   Start->Heck  Pd Catalyst, Base  

Caption: Synthetic utility via C2-bromo cross-coupling.

Relevance in Medicinal Chemistry

The indole scaffold is a cornerstone of pharmacology. Derivatives are known to possess a vast range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[5] Specifically, brominated indoles are key intermediates in the synthesis of marine alkaloids with potent bioactivity and are used to create selective serotonin receptor antagonists.[6][7] The title compound is therefore an excellent starting point for generating novel molecular entities targeting a wide range of therapeutic areas.

Part 5: Safety and Handling

As with any halogenated organic compound, proper safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

  • Engineering Controls: All handling should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][11]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[8][10]

References

  • Gribble, G. W. (2016). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Arkivoc. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a publication on indole methylation. [Link]

  • West Liberty University. (2005). Material Safety Data Sheet: Bromothymol blue. [Link]

  • RSC Publishing. (2015). The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization. RSC Advances. [Link]

  • Pazdera, P., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers. [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. [Link]

  • Google Patents. (n.d.). Method for preparing 5-bromoindole.

Sources

Exploratory

The 5-Methoxy-3-Methyl-1H-Indole Scaffold: A Versatile Core for CNS and Anti-Inflammatory Therapeutics

Executive Summary The 5-methoxy-3-methyl-1H-indole scaffold represents a "privileged structure" in medicinal chemistry, serving as a rigidified, truncated analog of the endogenous hormone melatonin (N-acetyl-5-methoxytry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-methoxy-3-methyl-1H-indole scaffold represents a "privileged structure" in medicinal chemistry, serving as a rigidified, truncated analog of the endogenous hormone melatonin (N-acetyl-5-methoxytryptamine) and a core pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. Its structural simplicity belies its versatility; the 5-methoxy group functions as a critical hydrogen-bond acceptor for G-protein coupled receptors (GPCRs), while the 3-methyl group acts as a lipophilic anchor or a metabolic handle. This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic utility of this scaffold, designed for researchers optimizing lead compounds in CNS and inflammation pipelines.

Chemical Identity & Structural Significance[1]

The "Privileged" Nature

The indole ring system is ubiquitous in nature, but the specific 5-methoxy-3-methyl substitution pattern confers unique electronic and steric properties:

  • Electronic: The 5-methoxy group is an electron-donating group (EDG) that increases electron density at the C3 position, facilitating electrophilic aromatic substitutions during synthesis. Biologically, it mimics the 5-methoxy group of melatonin, which is essential for high-affinity binding to MT1 and MT2 receptors.

  • Steric: The 3-methyl group restricts rotation in the binding pocket compared to a hydrogen atom, often locking the molecule into a bioactive conformation. It also blocks metabolism at the vulnerable C3 position, a common site for oxidation in unsubstituted indoles.

Key Drug Analogies
Drug / MoleculeStructural Relation to CoreTherapeutic Area
Melatonin Core + C3-ethylacetamide side chainSleep regulation, Circadian rhythm
Indomethacin 5-methoxy-2-methyl core (isomer)NSAID (COX-1/2 inhibitor)
TZI-41127 2-aryl-5-methoxy-3-methylindoleDual 5-LOX/COX inhibitor
5-MeO-DMT Core + C3-ethyl-dimethylaminePsychedelic (Serotonin agonist)

Synthetic Methodologies

Primary Route: Fischer Indole Synthesis

The most robust and scalable method for generating 5-methoxy-3-methyl-1H-indole involves the Fischer Indole Synthesis . This reaction couples a phenylhydrazine with an aldehyde or ketone under acidic conditions.

Mechanism:

  • Condensation: 4-Methoxyphenylhydrazine reacts with propionaldehyde (propanal) to form a hydrazone.

  • Tautomerization: The hydrazone tautomerizes to an enehydrazine.

  • Sigmatropic Rearrangement: A [3,3]-sigmatropic rearrangement breaks the N-N bond and forms the C-C bond.

  • Cyclization & Ammonia Loss: The resulting imine cyclizes and eliminates ammonia to form the aromatic indole.

Detailed Experimental Protocol

Objective: Synthesis of 5-methoxy-3-methyl-1H-indole.

Reagents:

  • 4-Methoxyphenylhydrazine hydrochloride (1.0 eq)

  • Propionaldehyde (1.1 eq)

  • Glacial Acetic Acid (Solvent/Catalyst) or 4% H₂SO₄

  • Toluene (Extraction)

Step-by-Step Workflow:

  • Hydrazone Formation: Dissolve 4-methoxyphenylhydrazine hydrochloride (10 mmol) in glacial acetic acid (20 mL). Cool to 0°C.

  • Addition: Dropwise add propionaldehyde (11 mmol) over 15 minutes. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cyclization: Heat the reaction mixture to reflux (approx. 110°C) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 8:2) until the hydrazone intermediate disappears.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). Neutralize with NaOH (10%) or NaHCO₃ until pH ~8.

  • Extraction: Extract with Toluene or Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 65–80%. Validation: ¹H NMR (CDCl₃) should show a singlet at ~3.8 ppm (Methoxy) and a singlet/doublet at ~2.3 ppm (C3-Methyl).

Visualization of Synthesis & SAR

Synthesis Pathway Diagram

The following diagram illustrates the Fischer Indole Synthesis pathway specific to this scaffold.

FischerSynthesis Start1 4-Methoxyphenylhydrazine (HCl salt) Inter1 Arylhydrazone Intermediate Start1->Inter1 Condensation (AcOH, 0°C) Start2 Propionaldehyde Start2->Inter1 Inter2 [3,3]-Sigmatropic Rearrangement Inter1->Inter2 Tautomerization (Reflux) Final 5-methoxy-3-methyl-1H-indole Inter2->Final Cyclization & -NH3

Caption: Figure 1. Fischer Indole Synthesis pathway for 5-methoxy-3-methyl-1H-indole.

Structure-Activity Relationship (SAR) Map

This diagram maps the functionalization potential of the core scaffold for drug discovery.

SAR_Map Core 5-Methoxy-3-Methyl-1H-Indole (SCAFFOLD) N1 N1 Position Core->N1 C2 C2 Position Core->C2 C3 C3 Position (Methyl) Core->C3 C5 C5 Position (Methoxy) Core->C5 N1_Mod Acylation (Indomethacin) Alkylation (Bioavailability) N1->N1_Mod C2_Mod Aryl groups (COX-2 Selectivity) Lipophilic pockets C2->C2_Mod C3_Mod Chain Extension -> Melatonin Rigidification vs. Tryptamine C3->C3_Mod C5_Mod H-Bond Acceptor (Critical for MT1/MT2) Metabolic Hotspot (O-demethylation) C5->C5_Mod

Caption: Figure 2. Strategic derivation points on the 5-methoxy-3-methylindole core.

Medicinal Chemistry & Pharmacology

Target: Melatonin Receptors (MT1/MT2)

The 5-methoxy group is the primary pharmacophore for melatonin receptor affinity.

  • Mechanism: The methoxy oxygen accepts a hydrogen bond from a specific residue (e.g., His195 in MT1).

  • Role of 3-Methyl: In 5-methoxy-3-methylindole, the 3-methyl group is too short to reach the accessory binding pocket occupied by the ethylacetamide side chain of melatonin. However, this molecule serves as a fragment lead . Linking the 3-methyl group to a linker can restore full affinity.

  • Application: Used as a rigid core to test "linker length" effects on binding affinity.

Target: 5-Lipoxygenase (5-LOX) & COX-2

Derivatives of 5-methoxy-3-methylindole, specifically those with aryl substitutions at C2, have shown potent anti-inflammatory activity.

  • Compound TZI-41127: A derivative (2-(4-hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole) acts as a dual inhibitor of 5-LOX and COX pathways.[1]

  • Mechanism: The indole scaffold mimics the arachidonic acid structure, fitting into the hydrophobic channel of the enzyme. The 5-methoxy group provides critical polar interactions within the active site.

Biological Assay Workflow: MT1 Receptor Binding

To validate the activity of synthesized derivatives, a radioligand binding assay is standard.

Protocol Summary:

  • Cell Line: CHO-K1 cells stably expressing human MT1 receptors.

  • Ligand: 2-[¹²⁵I]iodomelatonin (Hot ligand).

  • Competition: Incubate cell membranes with 2-[¹²⁵I]iodomelatonin (200 pM) and varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of the 5-methoxy-3-methylindole derivative.

  • Incubation: 1 hour at 37°C.

  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B).

  • Analysis: Measure radioactivity. Calculate IC₅₀ and K_i values.

Future Outlook & Optimization

The 5-methoxy-3-methylindole scaffold is currently experiencing a renaissance in fragment-based drug discovery (FBDD) . Because of its low molecular weight (<200 Da) and high ligand efficiency, it is an ideal starting fragment.

  • Scaffold Hopping: Replacing the indole nitrogen with oxygen (benzofuran) or sulfur (benzothiophene) while retaining the 5-methoxy-3-methyl pattern to alter metabolic stability.

  • C-H Activation: Modern palladium-catalyzed methods allow for direct C2-arylation of 5-methoxy-3-methylindole, enabling rapid library generation without pre-functionalized starting materials.

References

  • Fischer Indole Synthesis Modification: Chandrasekhar, S., et al. "A convenient modification of the Fischer indole synthesis with a solid acid." Figshare, 2011.

  • Dual 5-LOX/COX Inhibition: Rossi, A., et al. "The hallucinogenic diterpene salvinorin A inhibits leukotriene synthesis in experimental models of inflammation."[1] Pharmacological Research, 2016. (Cites TZI-41127 activity).[2][1][3]

  • Melatonin Receptor SAR: Spadoni, G., et al. "Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry." Pharmaceuticals, 2023.[4][5]

  • Palladium-Catalyzed Methylation: Wang, Y., et al. "Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds." Royal Society of Chemistry, 2022.[6]

  • General Indole Synthesis Protocol: Dampier, W. "Synthesis of 5-MeO-DMT via Fischer Indole." Open Source Chemistry, 2021. (Provides scalable protocol for 5-methoxyindole derivatives).

Sources

Foundational

The 2-Bromoindole Scaffold: A Versatile Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Among its halogenated derivatives, the 2-bromoindole scaffold has emerged as a uniquely powerful and versatile building block. The strategic placement of the bromine atom at the C2 position—a site not readily functionalized by classical electrophilic substitution—provides a crucial synthetic handle for diversification.[3] This guide offers a comprehensive overview of the 2-bromoindole scaffold, detailing its synthesis, its reactivity in modern cross-coupling reactions, and its application in the development of targeted therapeutics. We will explore the causality behind experimental choices in key transformations and provide robust, field-proven protocols for the synthesis and functionalization of this pivotal building block.

The Strategic Importance of the 2-Bromoindole Core

The indole scaffold's prevalence in bioactive molecules stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking.[4] While direct electrophilic bromination of indole preferentially occurs at the electron-rich C3 position, the synthesis of 2-bromoindoles unlocks a distinct avenue for chemical exploration. The C2-bromo substituent serves two primary purposes in drug discovery:

  • A Vector for Molecular Diversity: The carbon-bromine bond is an ideal substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the precise and controlled installation of aryl, heteroaryl, alkyl, alkynyl, and amino moieties, enabling extensive Structure-Activity Relationship (SAR) studies.[3][5]

  • Modulation of Physicochemical Properties: The presence of the bromine atom can enhance binding affinity through halogen bonding and improve pharmacokinetic properties by increasing lipophilicity.

This strategic importance is underscored by the number of potent biological agents derived from this scaffold, including kinase inhibitors and antiviral marine alkaloids like Dragmacidin F.[6]

Synthesis of the 2-Bromoindole Scaffold

Accessing the 2-bromoindole core is non-trivial and typically requires strategies that circumvent the inherent reactivity of the indole ring. Several reliable methods have been developed.

Cyclization of 2-(gem-Dibromovinyl)anilines (Transition-Metal-Free)

A robust and increasingly popular method involves the base-promoted intramolecular cyclization of readily prepared 2-(gem-dibromovinyl)anilines. This approach avoids the use of transition metals, offering a cost-effective and often milder alternative.[7]

Mechanism Insight: The reaction proceeds via an initial elimination of HBr from the starting material, promoted by a base like cesium carbonate (Cs₂CO₃), to form a phenylethynyl bromide intermediate. This is followed by a rapid intramolecular nucleophilic addition of the aniline nitrogen onto the alkyne, leading to the formation of the indole ring.

G cluster_0 Transition-Metal-Free Synthesis of 2-Bromoindole Start 2-(gem-dibromovinyl)aniline Intermediate Phenylethynyl bromide intermediate Start->Intermediate - HBr (Cs2CO3) Product 2-Bromoindole Intermediate->Product Intramolecular Cyclization

Caption: Metal-free synthesis of 2-bromoindoles.

Detailed Experimental Protocol:

  • Title: Cesium Carbonate-Promoted Intramolecular Cyclization of N-methylsulfonyl-2-(2,2-dibromovinyl)aniline.[7]

  • Materials:

    • N-methylsulfonyl-2-(2,2-dibromovinyl)aniline (1.0 mmol)

    • Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

    • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-methylsulfonyl-2-(2,2-dibromovinyl)aniline and cesium carbonate.

    • Add anhydrous DMF via syringe.

    • Stir the mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

    • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 2-bromo-N-methylsulfonylindole.

  • Self-Validation: This protocol is highly reliable for a range of substituted anilines, consistently providing excellent yields. The progress can be easily monitored by TLC, and the final product is readily purified by standard column chromatography.

The 2-Bromoindole as a Cross-Coupling Partner

The true synthetic power of 2-bromoindoles is realized in their application as electrophiles in palladium- and copper-catalyzed cross-coupling reactions. The electron-rich nature of the indole ring can influence reactivity, making the judicious selection of catalyst, ligand, and base critical for success.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of 2-arylindoles, which are prevalent in kinase inhibitors.

Causality Behind Experimental Choices:

  • Catalyst: Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are highly effective. For challenging couplings, more advanced precatalysts that readily form monoligated Pd(0) species may be required to accelerate the rate-limiting oxidative addition step.[2]

  • Base: A base is essential for activating the boronic acid partner. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used in a biphasic solvent system (e.g., dioxane/water). The base facilitates the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation to the palladium center.[8][9]

  • Ligand: The choice of phosphine ligand is crucial. Electron-rich, bulky ligands like SPhos or XPhos can accelerate both the oxidative addition and the final reductive elimination steps, leading to higher yields and faster reaction times, especially with less reactive aryl chlorides or hindered substrates.[2]

G Pd0 L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Indole-Br) Pd0->OxAdd Transmetal Transmetalation (L-Pd(II)-Indole-Aryl) OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Arylindole RedElim->Product ArylBr 2-Bromoindole ArylBr->OxAdd ArylBoronic Ar-B(OH)2 + Base ArylBoronic->Transmetal

Caption: Simplified catalytic cycle for Suzuki coupling.

Data Presentation: Comparison of Catalytic Systems for Suzuki Coupling

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂K₂CO₃DME/H₂O802~95Excellent for electron-neutral boronic acids.[10]
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O10015~80-90Effective for challenging, N-rich heterocycles.[2]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8512~70-85Classic conditions, widely applicable.

Detailed Experimental Protocol:

  • Title: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Bromo-1H-indole.

  • Materials:

    • 2-Bromo-1H-indole (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • 1,4-Dioxane (4 mL) and Water (1 mL)

  • Procedure:

    • In a resealable Schlenk tube, combine 2-bromo-1H-indole, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the tube with argon three times.

    • Add the degassed dioxane and water via syringe.

    • Seal the tube and heat the mixture in an oil bath at 80-100 °C, with vigorous stirring, for 2-16 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the 2-arylindole.[10][11]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for forming C(sp²)-C(sp) bonds, installing alkynyl groups that are valuable for further transformations or as components of bioactive molecules.

Causality Behind Experimental Choices:

  • Catalysis: The classic Sonogashira reaction uses a dual catalytic system: a palladium source (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl halide and a copper(I) co-catalyst (e.g., CuI) to form a copper acetylide intermediate, which accelerates the transmetalation step.[12]

  • Copper-Free Conditions: Concerns over homocoupling of the alkyne (Glaser coupling) and the toxicity of copper have led to the development of copper-free protocols. These methods often rely on more electron-rich and bulky phosphine ligands (e.g., cataCXium® A, SPhos) and an organic base like triethylamine (TEA) or diisopropylamine (DIPA), which serves both as a base and a solvent.[13][14]

Detailed Experimental Protocol (Copper-Free):

  • Title: Copper-Free Sonogashira Coupling of N-Protected 2-Bromoindole.[14]

  • Materials:

    • N-Protected 2-bromoindole (0.5 mmol)

    • Terminal alkyne (0.8 mmol)

    • [DTBNpP]Pd(crotyl)Cl (precatalyst, 2.5 mol%)

    • 2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol)

    • Anhydrous Dimethyl Sulfoxide (DMSO) (2.5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube under argon, add the N-protected 2-bromoindole, palladium precatalyst, and DMSO.

    • Add the terminal alkyne and the base (TMP) via syringe.

    • Stir the reaction at room temperature. The reaction is typically complete within 2-4 hours. For less reactive substrates, gentle heating to 60 °C may be required.

    • Monitor the reaction by TLC. Upon completion, dilute with water and extract with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify by flash column chromatography to obtain the 2-alkynylindole product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds, allowing the introduction of a diverse range of primary and secondary amines at the C2 position of the indole.

Causality Behind Experimental Choices:

  • Ligand Selection: This reaction is highly sensitive to the choice of ligand.[15] For electron-rich substrates like 2-bromoindole, bulky, electron-rich biarylphosphine ligands (e.g., XantPhos, RuPhos, BrettPhos) are essential. These ligands promote the reductive elimination step, which is often challenging from an electron-rich palladium center, and prevent β-hydride elimination.[16][17]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used with more acidic amines or in cases where the substrate is base-sensitive.[18]

G cluster_1 General Cross-Coupling Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add 2-Bromoindole, Coupling Partner, Catalyst, Ligand, Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat & Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for cross-coupling.

Detailed Experimental Protocol:

  • Title: Buchwald-Hartwig Amination of N-Protected 2-Bromoindole with Morpholine.

  • Materials:

    • N-Protected 2-bromoindole (1.0 mmol)

    • Morpholine (1.2 mmol)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • XantPhos (0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • In a glovebox or under a stream of argon, charge a Schlenk tube with Pd(OAc)₂, XantPhos, and NaOtBu.

    • Add the N-protected 2-bromoindole.

    • Seal the tube, remove from the glovebox, and add toluene and morpholine via syringe.

    • Heat the reaction mixture to 100-110 °C for 12-24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to afford the 2-morpholinoindole derivative.

Applications in Medicinal Chemistry: Case Studies

The synthetic versatility of the 2-bromoindole scaffold has been leveraged to create potent inhibitors of various disease-relevant targets, particularly protein kinases.

Case Study: VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.[19] Many approved kinase inhibitors feature an indole or oxindole core. The 2-bromoindole scaffold provides an ideal starting point for synthesizing libraries of compounds to target the ATP-binding site of VEGFR-2.

Using a Suzuki coupling, a variety of aryl and heteroaryl groups can be installed at the C2 position to probe the hydrophobic pocket of the kinase. Further functionalization at other positions of the indole ring allows for optimization of potency and pharmacokinetic properties.[6][20]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimer Receptor Dimerization VEGFR2->Dimer Inhibitor 2-Arylindole Inhibitor Inhibitor->VEGFR2 Binds to ATP Pocket Autophos Autophosphorylation Dimer->Autophos Signal Downstream Signaling (PI3K/Akt, MAPK) Autophos->Signal Response Cell Proliferation, Angiogenesis Signal->Response

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

The 2-bromoindole scaffold represents a privileged starting material in modern medicinal chemistry. Its synthesis, while requiring specific strategies, provides access to a building block poised for extensive and predictable functionalization. Mastery of transition-metal-catalyzed cross-coupling reactions—particularly the Suzuki, Sonogashira, and Buchwald-Hartwig reactions—allows researchers to rapidly generate diverse libraries of novel compounds. The causality-driven selection of catalysts, ligands, and bases is paramount to achieving high efficiency and broad substrate scope. As demonstrated by its application in the development of potent kinase inhibitors, the 2-bromoindole core will undoubtedly continue to be a central feature in the design and synthesis of the next generation of targeted therapeutics.

References

  • Li, P., Ji, Y., Chen, W., Zhang, X., & Wang, L. (2013). The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions. RSC Advances, 3(1), 73-78. [Link]

  • Garg, N. K., Sarpong, R., & Stoltz, B. M. (2004). The total synthesis of (+)-dragmacidin F. Journal of the American Chemical Society, 126(31), 9552–9553. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Jamshidi, M., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Cutignano, A., Bifulco, G., Bruno, I., Casapullo, A., Gomez-Paloma, L., & Riccio, R. (2000). Dragmacidin F: A New Antiviral Bromoindole Alkaloid from the Mediterranean Sponge Halicortex sp. Tetrahedron, 56(23), 3743-3746. [Link]

  • Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[16][21]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2781–2791. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Sharif, S., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Abdel-Aziz, H. A., et al. (2018). Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents. Archiv der Pharmazie, 351(3-4), e1700299. [Link]

  • Urban, D. J., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. Organic Letters, 20(9), 2539–2543. [Link]

  • ResearchGate. (2000). Dragmacidin F: A New Antiviral Bromoindole Alkaloid from the Mediterranean Sponge Halicortex sp. [Link]

  • Tian, Q., et al. (2017). A Practical Synthesis of 2-Substituted 5-Bromoindoles. Molecules, 22(11), 1957. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Horne, D. A., et al. (2011). Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties. Natural Product Reports, 28(5), 903–923. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]

  • Košmrlj, J., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4834. [Link]

  • Horne, D. A., & Yakushijin, K. (2000). A facile synthesis of dragmacidin B and 2,5-bis(6'-bromo-3'-indolyl)piperazine. Organic Letters, 2(20), 3185–3187. [Link]

  • Eldehna, W. M., et al. (2022). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 13(2), 157-184. [Link]

  • Dhiman, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5153-5182. [Link]

  • Abuelizz, H. A., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Journal of Inflammation Research, 15, 1481–1501. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Patel, P., & Telvekar, V. N. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 13(11), 1315-1335. [Link]

  • Kempe, K., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(11), 1383. [Link]

  • Klimes, J., et al. (2008). Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
  • Dhiman, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • ResearchGate. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. (n.d.). 2,5-Dibromo-1-methyl-1H-indole. PubChem Compound Summary for CID 101497753. [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]

  • Fors, B. P., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(37), 14040–14043. [Link]

  • The Organic Chemistry Tutor. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. [Link]

  • Georg, G. I., & Grunewald, G. L. (2015). Anticancer treatment methods involving analogs and derivatives of 3-(2-substituted-ethyl) indole compounds.
  • International Journal of Advanced Research. (2024). A One-Pot Tandem Approach for the Synthesis of Substituted Indoles from O-Nitrotoluenes. Int. J. Adv. Res. 12(02), 528-532. [Link]

  • The Organic Chemistry Tutor. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

  • Butt, N. A., & Baytaş, S. N. (2025). Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. Drug Discovery Today. [Link]

  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 2516–2523. [Link]

  • Chen, J., et al. (2016). Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. Organic & Biomolecular Chemistry, 14(30), 7277-7281. [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2821. [Link]

  • Google Patents. (2013).
  • Chen, S., et al. (2024). Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors. Bioorganic & Medicinal Chemistry, 106, 117752. [Link]

  • Hadida-Ruah, S. S., et al. (2023). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209501. [Link]

  • Organic Chemistry Portal. (2001). Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. [Link]

  • Wang, X., et al. (2021). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Molecules, 26(24), 7496. [Link]

Sources

Exploratory

2-bromo-5-methoxy-3-methyl-1H-indole price and availability

[1] Executive Summary 2-Bromo-5-methoxy-3-methyl-1H-indole is a specialized halogenated indole intermediate used primarily in the synthesis of complex pharmaceutical scaffolds.[1] Unlike its non-halogenated precursors, t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Bromo-5-methoxy-3-methyl-1H-indole is a specialized halogenated indole intermediate used primarily in the synthesis of complex pharmaceutical scaffolds.[1] Unlike its non-halogenated precursors, this compound is rarely available as a bulk "off-the-shelf" stock item due to the inherent reactivity of the C2-bromine bond in the presence of a C3-substituent.[1]

Availability is almost exclusively defined by Make-to-Order (MTO) or Custom Synthesis workflows.[1] Researchers requiring this compound must typically source the stable precursor (5-methoxy-3-methylindole) and perform a direct bromination or contract a CRO (Contract Research Organization).[1]

Strategic Keypoint: The "price" of this compound is not a fixed catalog value but a composite of raw material costs (precursor) and synthetic labor. Expect costs in the range of


1,500 per gram  for research-grade purity (>95%) with lead times of 2–4 weeks.

Chemical Profile & Identity

This compound belongs to the class of 2-haloindoles, which are versatile electrophiles in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

PropertySpecification
Chemical Name 2-Bromo-5-methoxy-3-methyl-1H-indole
Molecular Formula C₁₀H₁₀BrNO
Molecular Weight 240.10 g/mol
Core Scaffold Indole (Benzopyrrole)
Substituents 2-Bromo (Reactive), 3-Methyl (Blocking), 5-Methoxy (Electron Donating)
Predicted logP ~3.4 (Lipophilic)
CAS Number Not widely indexed (Analogous to 2-bromo-3-methylindole: 1484-28-2)
Appearance Off-white to light brown solid (oxidizes upon air exposure)

Synthesis & Production: The Core of Availability

Understanding the synthesis is critical because it dictates the supply chain. The compound is synthesized via the electrophilic bromination of 5-methoxy-3-methylindole .[1]

Synthetic Pathway

The presence of the methyl group at the C3 position blocks the typical site of electrophilic aromatic substitution, forcing the bromine to the C2 position.[2] This reaction is typically mediated by N-bromosuccinimide (NBS).[1]

SynthesisPath Precursor 5-Methoxy-3-methylindole (CAS 1076-74-0) Stable Stock Item Intermediate Bromonium Ion Intermediate Precursor->Intermediate Electrophilic Attack Reagent N-Bromosuccinimide (NBS) Solvent: CCl4 or DMF Reagent->Intermediate Product 2-Bromo-5-methoxy-3-methylindole (Target Compound) Unstable in solution Intermediate->Product Elimination (-HBr)

Figure 1: Synthetic pathway for the production of the target 2-bromoindole.[1][3] The C3-methyl group directs halogenation to the C2 position.[1]

Technical Challenges Affecting Supply[1]
  • Stability: 2-Haloindoles are prone to oxidative dimerization and hydrolysis. They cannot be stored for long periods on warehouse shelves, which explains the lack of catalog stock.[2]

  • Purification: The product must be purified rapidly (often via column chromatography with neutralized silica) to prevent decomposition.

Market Analysis: Price & Availability

The market for 2-bromo-5-methoxy-3-methyl-1H-indole is tiered.[1] You will not find a "Add to Cart" button on Sigma-Aldrich or Fisher Scientific for the final compound.[1]

Sourcing Strategy

Do not search for the final product. Instead, procure the precursor and reagents, or contract a synthesis lab.[1][2]

TierSupplier TypeAvailabilityEstimated CostLead Time
1 Catalog Vendors (Sigma, Enamine)Precursor Only (5-methoxy-3-methylindole)$50 - $150 / gram1-3 Days
2 Boutique Synthesis (SynInnova, Toronto Research Chem)Custom Synthesis $800 - $1,500 / gram3-5 Weeks
3 CROs (WuXi, Pharmaron)FTE / Bulk Synthesis Negotiated (>$5k/kg)6-8 Weeks
Cost Breakdown Model

If synthesizing in-house (Tier 1 strategy), the cost is significantly lower but requires labor.[1]

  • Raw Material (Precursor): CAS 1076-74-0 is widely available.[1]

    • Price: ~$75 for 1g.

  • Reagents (NBS, Solvents): Negligible (<$5).[2]

  • Labor/Overhead: ~8 hours for synthesis, workup, and purification.[2]

Experimental Protocol (In-House Synthesis)

For researchers opting to synthesize the compound to ensure freshness and reduce cost.[1]

Objective: Preparation of 2-bromo-5-methoxy-3-methyl-1H-indole on a 1.0 mmol scale.

  • Dissolution: Dissolve 5-methoxy-3-methylindole (161 mg, 1.0 mmol) in anhydrous DMF (3.0 mL) or CCl₄ (5.0 mL).

    • Note: DMF is preferred for green chemistry, but CCl₄ often gives cleaner conversion for haloindoles.[2]

  • Bromination: Cool the solution to 0°C in an ice bath. Add N-bromosuccinimide (NBS) (178 mg, 1.0 mmol) portion-wise over 10 minutes.

    • Critical Control Point: Protect from light. 2-bromoindoles are photosensitive.[1]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor via TLC (approx. 20% EtOAc/Hexane).

  • Workup: Pour reaction mixture into ice-cold water (20 mL). Extract with diethyl ether (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄.[2]

  • Purification: Concentrate in vacuo at low temperature (<30°C). Purify immediately via flash column chromatography (Silica gel, pre-treated with 1% triethylamine to neutralize acidity).

  • Storage: Store under Argon at -20°C. Use within 48 hours for best results.

Applications in Drug Development

This scaffold is a high-value "building block" for generating diversity in a drug discovery campaign.[1][4][5]

Key Reaction: Suzuki-Miyaura Coupling

The C2-bromide is an excellent handle for palladium-catalyzed coupling with aryl boronic acids, allowing for the rapid generation of 2-aryl-3-methylindole libraries.[1]

Applications Start 2-Bromo-5-methoxy-3-methylindole Reaction Pd(PPh3)4, Na2CO3 Ar-B(OH)2 Start->Reaction Target1 Indomethacin Analogs (NSAID Activity) Reaction->Target1 Target2 Antiviral Scaffolds (HCV Inhibitors) Reaction->Target2 Target3 Serotonin Modulators (CNS Targets) Reaction->Target3

Figure 2: The utility of the 2-bromoindole scaffold in divergent synthesis of bioactive molecules.

References

  • Hino, T., Nakagawa, M., & Akaboshi, S. (1967).[1][2][6] Bromination of skatole: A simple preparation of 3-methyloxindole and 2-bromo-3-methylindole.[1][6] Chemical & Pharmaceutical Bulletin, 15(11), 1800-1803.[1][2][6] Link

  • Bergman, J., & Venemalm, L. (1992).[2] Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole.[1] The Journal of Organic Chemistry, 57(8), 2495–2497.[2] Link[1]

  • PubChem. (n.d.). 5-Methoxy-3-methyl-1H-indole (Precursor Data). National Library of Medicine. Link[1]

  • Chiodi, D., & Ishihara, Y. (2024).[2][7] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[2][7] Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Arylation of 2-Bromoindole Derivatives

Executive Summary The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, GPCR ligands, and antimicrobials. While C3-functionalization is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, GPCR ligands, and antimicrobials. While C3-functionalization is synthetically trivial due to the inherent nucleophilicity of the indole ring, C2-arylation presents a distinct challenge.

This Application Note details the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Bromoindole derivatives . Unlike standard aryl halides, 2-bromoindoles are chemically labile; they are prone to acid-catalyzed polymerization and reductive debromination. This guide provides a robust, field-proven protocol that prioritizes substrate stability and catalyst longevity, utilizing advanced phosphine ligands to ensure high turnover frequencies (TOF).

Strategic Analysis: The Stability-Reactivity Paradox

Successful arylation of 2-bromoindole hinges on managing two competing factors: oxidative addition efficiency vs. substrate decomposition .

The "Debromination" Trap

A common failure mode in this reaction is the isolation of unsubstituted indole (hydrodehalogenation) instead of the arylated product.

  • Cause: The electron-rich nature of the indole ring makes the C2-Br bond less electrophilic, slowing oxidative addition. Meanwhile, the acidic N-H proton (pKa ~16) can quench reactive Pd-intermediates or facilitate radical decomposition pathways.

  • Solution: N-Protection is mandatory. We strongly recommend electron-withdrawing groups (EWGs) such as Boc (tert-butoxycarbonyl) or Tosyl (Ts) . These groups pull electron density from the ring, stabilizing the C-Br bond against spontaneous decomposition while simultaneously activating the position for oxidative addition by Pd(0).

Catalyst Selection

Standard catalysts like Pd(PPh₃)₄ often fail due to the slow oxidative addition rate.

  • Recommendation: Use Buchwald Precatalysts (e.g., XPhos Pd G2) or Pd(OAc)₂/SPhos . These bulky, electron-rich biaryl phosphine ligands create a highly active mono-ligated Pd(0) species that rapidly inserts into the sterically hindered and electronically deactivated C2-Br bond.

Mechanistic Pathway[1]

Understanding the catalytic cycle is essential for troubleshooting. The diagram below illustrates the Suzuki-Miyaura cycle specific to N-protected 2-bromoindole.

Suzuki_Cycle cluster_side Critical Failure Mode Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + N-Boc-2-Bromoindole Complex_II Pd(II)-Indole Complex L-Pd(Ar)-Br OxAdd->Complex_II TransMet Transmetallation (+ Ar'-B(OH)2 / Base) Complex_II->TransMet Activation by Base Debrom Hydrodehalogenation (H replaces Br) Complex_II->Debrom If Transmetallation is Slow Complex_III Biaryl-Pd(II) Complex L-Pd(Indole)(Ar') TransMet->Complex_III RedElim Reductive Elimination (Product Release) Complex_III->RedElim RedElim->Pd0 Regeneration

Caption: Figure 1. Catalytic cycle for the Suzuki-Miyaura coupling of 2-bromoindole. Note the critical branch point at the Pd(II) complex where slow transmetallation can lead to debromination.

Experimental Protocol: C2-Arylation of N-Boc-2-Bromoindole

This protocol is optimized for a 1.0 mmol scale. It uses the SPhos/Pd(OAc)₂ system, which offers an excellent balance of cost and high reactivity for heteroaryl chlorides and bromides.

Reagent Table
ReagentMW ( g/mol )Equiv.AmountRole
N-Boc-2-bromoindole 296.161.0296 mgElectrophile
Aryl Boronic Acid Variable1.51.5 mmolNucleophile
Pd(OAc)₂ 224.510.0511.2 mgCatalyst Precursor
SPhos 410.530.1041.0 mgLigand
K₃PO₄ (Tribasic) 212.272.0425 mgBase
Toluene --4.0 mLSolvent (Non-polar)
Water --1.0 mLSolvent (Polar)
Step-by-Step Workflow

Pre-requisite: All glassware must be oven-dried. The stability of 2-bromoindole is compromised by moisture before the reaction starts.

  • Catalyst Pre-complexation (Optional but Recommended): In a small vial, mix Pd(OAc)₂ and SPhos in 1 mL of Toluene. Stir at room temperature for 10 minutes until the solution turns from orange to a pale yellow/white suspension. This ensures active ligand binding.

  • Reaction Assembly:

    • To a 25 mL Schlenk tube (or microwave vial), add N-Boc-2-bromoindole , Aryl Boronic Acid , and K₃PO₄ .

    • Add a magnetic stir bar.[1]

    • Seal the vessel with a septum.

  • Degassing (CRITICAL):

    • Evacuate the vessel under high vacuum and backfill with Argon (repeat 3 times).

    • Note: Oxygen is the enemy of phosphine ligands. Failure here leads to catalyst death (Pd black).

  • Solvent Addition:

    • Inject the Toluene (containing the pre-complexed catalyst if step 1 was done, otherwise add pure toluene) and degassed Water via syringe through the septum.

  • Reaction:

    • Heat the mixture to 80°C in an oil bath (or microwave reactor).

    • Stir vigorously (1000 RPM) to ensure mixing of the biphasic system.

    • Monitor by TLC or LC-MS at 2 hours. Most reactions complete within 4-6 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL).

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify via Silica Gel Chromatography (typically Hexanes/EtOAc gradient).

Workflow Visualization

Workflow Step1 1. Weigh Solids (Indole, Boronic Acid, Base) into Schlenk Tube Step2 2. Inert Atmosphere (Evacuate/Backfill Ar x3) Step1->Step2 Step3 3. Add Solvents (Toluene/H2O) & Catalyst Step2->Step3 Step4 4. Heat to 80°C (4-6 Hours) Step3->Step4 Step5 5. Workup (EtOAc Extr. -> Silica) Step4->Step5

Caption: Figure 2. Linear experimental workflow for the bench-scale synthesis.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Formation of Pd Black Catalyst decomposition due to oxidation or ligand dissociation.1. Improve degassing (sparge solvents with Ar).2. Switch to XPhos Pd G2 (more stable precatalyst).
Debromination (Product is Indole) Reductive elimination of H-Pd-Ar or protodemetallation.1. Use anhydrous conditions (switch base to Cs₂CO₃ in dry DMF).2. Lower temperature to 60°C.3. Ensure Indole is N-Protected.
Low Conversion (<20%) Oxidative addition failure.1. Increase temperature to 100°C.2. Switch solvent to 1,4-Dioxane (higher boiling point).
Homocoupling of Boronic Acid Oxidative homocoupling (Ar-Ar).1. Reduce the amount of O₂ (stricter degassing).2. Add the boronic acid slowly (syringe pump) to keep concentration low.

References

  • Nobel Prize in Chemistry 2010 . "Palladium-Catalyzed Cross Couplings in Organic Synthesis."

  • BenchChem Application Notes . "Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid." (Provides context on indole-boronic acid stability).

  • Lumen Learning . "17.2: Palladium Catalyzed Couplings - Mechanism and Scope."

  • Organic Chemistry Portal . "Suzuki Coupling - Mechanism and Recent Developments." (Detailed ligand selection guides).

Disclaimer: This protocol involves the use of hazardous chemicals. Always consult the Safety Data Sheet (SDS) for 2-bromoindole, palladium compounds, and solvents before use. Perform all reactions in a fume hood.

Sources

Application

Application Note &amp; Protocol: Regioselective C-H Activation of 5-Methoxy-3-Methylindole at the C2 Position

Abstract: The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, with its functionalization being a critical step in the synthesis of countless therapeutic agents.[1][2] While the C3 position is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, with its functionalization being a critical step in the synthesis of countless therapeutic agents.[1][2] While the C3 position is inherently the most reactive site for electrophilic substitution, strategic functionalization of the C2 position, particularly in C3-substituted indoles, offers a powerful avenue for molecular diversification. This guide provides a comprehensive overview and a detailed experimental protocol for the transition-metal-catalyzed C-H activation and subsequent functionalization of 5-methoxy-3-methylindole at the C2 position. We delve into the mechanistic rationale, the critical role of directing groups, and provide a field-proven, step-by-step protocol for researchers in organic synthesis and drug development.

The Scientific Imperative: Overcoming Inherent Reactivity

The indole ring system possesses a nuanced electronic landscape. The pyrrole moiety is highly electron-rich, making its C-H bonds more susceptible to activation than those on the benzenoid ring. Classically, functionalization occurs preferentially at the C3 position due to its higher nucleophilicity. In a substrate like 5-methoxy-3-methylindole, the C3 position is blocked, which naturally elevates the C2 position as a potential site for reaction. However, achieving exclusive C2 selectivity remains a significant challenge, as competitive activation at the C4-C7 positions can occur without precise catalytic control.[3]

The solution lies in a chelation-assisted strategy, where a directing group (DG) is installed on the indole nitrogen. This DG acts as a molecular tether, coordinating to a transition metal catalyst (commonly Rhodium or Palladium) and positioning it in close proximity to the C2-H bond.[4][5] This proximity dramatically lowers the activation energy for C-H cleavage at the C2 position, effectively overriding the inherent reactivity of other sites and ensuring high regioselectivity.[1][6]

Mechanistic Insight: The Rh(III)-Catalyzed C-H Alkenylation Cycle

Rhodium(III) catalysts, particularly those of the [Cp*RhCl₂]₂ type, are exceptionally effective for this transformation. The catalytic cycle, illustrated below, proceeds through a series of well-defined organometallic steps.

Catalytic_Cycle cluster_cycle Rh(III) Catalytic Cycle cluster_reactants Inputs cluster_products Outputs A [Cp*Rh(III)X₂]₂ Precatalyst Activation B [Cp*Rh(III)(DG-Indole)X₂] Coordination A->B + DG-Indole - AgX C Five-Membered Rhodacycle C-H Activation (CMD) B->C - HX (Concerted Metalation- Deprotonation) D Alkene Coordination C->D + Alkene E Migratory Insertion D->E F Product Formation (Reductive Elimination / β-Hydride Elimination) E->F F->B Catalyst Regeneration Product C2-Functionalized Indole F->Product Indole N-Directed 5-methoxy-3-methylindole Indole->B Alkene Coupling Partner (e.g., Alkene) Alkene->D Oxidant Oxidant (e.g., Cu(OAc)₂) Oxidant->F Re-oxidizes Rh(I) to Rh(III)

Caption: Rh(III)-catalyzed C-H activation cycle for C2-alkenylation of indole.

Causality of the Mechanism:

  • Precatalyst Activation: The dimeric precatalyst [Cp*RhCl₂]₂ is activated, often with a silver salt (e.g., AgSbF₆) which acts as a halide scavenger to generate a more electrophilic, coordinatively unsaturated Rh(III) species.

  • Coordination: The directing group on the indole nitrogen coordinates to the Rh(III) center.

  • C-H Activation: This is the crucial, selectivity-determining step. It proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where the C2-H bond is cleaved to form a stable five-membered rhodacycle intermediate. This chelation-driven step is highly favored over activation at other positions.

  • Coupling Partner Coordination & Insertion: The alkene (or other coupling partner) coordinates to the rhodium center and subsequently undergoes migratory insertion into the Rh-C2 bond, forming a seven-membered ring intermediate.

  • Product Formation: The desired product is released, typically through β-hydride elimination, which regenerates a Rh(I)-H species.

  • Catalyst Regeneration: An oxidant, commonly Cu(OAc)₂, is required to regenerate the active Rh(III) catalyst from the Rh(I) state, allowing the cycle to continue.

Experimental Workflow & Protocols

The overall process involves three key stages: installation of the directing group, the C-H activation coupling reaction, and the optional removal of the directing group.

Experimental_Workflow start Start | 5-methoxy-3-methylindole step1 Stage 1: DG Installation Protection of Indole Nitrogen Reagents: NaH, Pyridylsulfonyl Chloride Purification via Column Chromatography start->step1 step2 Stage 2: C-H Activation Inert Atmosphere Setup Reagents: N-DG Indole, Alkene, [Cp*RhCl₂]₂, AgSbF₆, Cu(OAc)₂, Solvent Reaction at Elevated Temperature Work-up & Purification step1->step2 step3 Stage 3: DG Removal Cleavage Reaction Reagents: Mg, MeOH or TBAF Final Purification step2->step3 end Final Product | C2-Functionalized N-H Indole step3->end

Caption: Overall experimental workflow from starting material to final product.

Protocol 1: Installation of the N-(2-pyridyl)sulfonyl Directing Group

This protocol is adapted from standard procedures for N-sulfonylation of indoles.

Materials:

  • 5-methoxy-3-methylindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Pyridinesulfonyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add 5-methoxy-3-methylindole (1.0 equiv).

  • Dissolve the indole in anhydrous THF (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 2-pyridinesulfonyl chloride (1.1 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting indole is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the N-protected indole. Self-Validation: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Rh(III)-Catalyzed C2-Alkenylation

This protocol leverages a robust Rh(III)/Cu(II) catalytic system.[2]

Materials:

  • N-(2-pyridyl)sulfonyl-5-methoxy-3-methylindole (from Protocol 1)

  • Alkene coupling partner (e.g., n-Butyl acrylate, 3.0 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • Silver hexafluoroantimonate (AgSbF₆) (10 mol%)

  • Copper(II) acetate (Cu(OAc)₂) (2.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Diatomaceous earth (Celite®)

Procedure:

  • To a flame-dried Schlenk tube, add N-(2-pyridyl)sulfonyl-5-methoxy-3-methylindole (1.0 equiv), [Cp*RhCl₂]₂ (0.025 equiv), AgSbF₆ (0.10 equiv), and Cu(OAc)₂ (2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DCE via syringe, followed by the alkene coupling partner (3.0 equiv).

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite® to remove metal salts. Wash the pad with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. Self-Validation: Characterize the C2-alkenylated product by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Representative Results

The following table summarizes expected outcomes for the C2-alkenylation of N-(2-pyridyl)sulfonyl-5-methoxy-3-methylindole with various acrylates under the conditions described in Protocol 2.

EntryAlkene Coupling PartnerTemp (°C)Time (h)Typical Yield (%)
1Methyl acrylate801685-95
2n-Butyl acrylate801680-90
3t-Butyl acrylate802470-80
4Styrene1002465-75

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently anhydrous conditions; Poor quality reagents.Use freshly opened/purified solvents and reagents. Ensure the catalyst is active. Re-dry all glassware and run under a strict inert atmosphere.
Formation of Byproducts Reaction temperature too high; Prolonged reaction time; Competing side reactions.Lower the reaction temperature. Monitor the reaction closely by TLC and stop it once the starting material is consumed. Screen different oxidants.
Difficulty Removing DG Substrate degradation under cleavage conditions.Screen alternative directing groups (e.g., N-pyrimidyl) which may have milder cleavage conditions.[7] Try different cleavage reagents (e.g., TBAF).
Poor Regioselectivity Inefficient direction by the DG; Competing non-directed pathway.Ensure the directing group was installed correctly. Increase the catalyst loading slightly. Confirm the absence of strong acids/bases that could interfere.

Conclusion

The chelation-assisted, transition-metal-catalyzed C-H activation of 5-methoxy-3-methylindole is a powerful and reliable strategy for achieving selective functionalization at the C2 position. By employing a directing group, researchers can bypass the inherent reactivity of the indole core to forge new C-C bonds with high precision. The protocols detailed herein provide a robust foundation for the synthesis of novel, C2-substituted indole derivatives for applications in pharmaceutical and materials science.

References

  • Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022). SynOpen. [Link]

  • Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides. Chemical Communications. [Link]

  • Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds. Molecules. [Link]

  • Rhodium(II)-Catalyzed Enantioselective C−H Functionalization of Indoles. Journal of the American Chemical Society. [Link]

  • Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. [Link]

  • Palladium‐catalyzed direct C2‐arylation/alkylation of free (N−H)... ResearchGate. [Link]

  • Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. [Link]

  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. [Link]

  • C H Activation of Indoles. ResearchGate. [Link]

  • Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry. [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Direct 2-Alkylation of Indoles by Norbornene-Mediated Regioselective Cascade C–H Activation. Journal of the American Chemical Society. [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry. [Link]

  • C2-Alkylation of N-pyrimidylindole with vinylsilane via cobalt-catalyzed C–H bond activation. Beilstein Journal of Organic Chemistry. [Link]

  • C–H functionalization of indoles and oxindoles through CDC reactions. ARKIVOC. [Link]

  • C–H Bond Functionalization via[1][8]-Hydride Shift/Cyclization Sequence: Approach to Spiroindolenines. The Journal of Organic Chemistry. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Indole Functionalization Support Center: Preserving the C2-Bromine

Current Status: Operational Topic: Troubleshooting Debromination in 2-Bromoindole Cross-Couplings Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Debromination in 2-Bromoindole Cross-Couplings Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "C2 Instability" Paradox

Welcome to the technical support hub for indole functionalization. You are likely here because your 2-bromoindole substrate is not behaving like a standard aryl bromide.

The Core Problem: 2-Bromoindoles are electronically unique. The C2 position is electron-deficient relative to C3, but the presence of the nitrogen atom creates a push-pull system. During Palladium-catalyzed cross-coupling (Suzuki, Buchwald, etc.), two primary failure modes occur:

  • Hydrodebromination: The bromine is replaced by hydrogen (Product = Indole).

  • Halogen Scrambling ("The Dance"): The bromine migrates to C3 or the incoming electrophile attaches at the wrong position.

This guide prioritizes causality-based troubleshooting . We do not just patch the method; we fix the mechanism.

Diagnostic Workflow

Before modifying your reaction, identify which failure mode is active. Use this logic tree to diagnose your crude NMR/LCMS data.

DiagnosticTree Start Analyze Crude Reaction Mixture CheckProduct What is the major byproduct? Start->CheckProduct Indole Unsubstituted Indole (Bromine lost, replaced by H) CheckProduct->Indole Mass = SM - 79 + 1 WrongRegio 3-Substituted Indole or 3-Bromoindole CheckProduct->WrongRegio Mass = Product but wrong NMR shift SM Recovered Starting Material CheckProduct->SM No Change Cause1 Diagnosis: Hydrodebromination (Protodepalladation) Indole->Cause1 Action1 Action: Switch to Anhydrous Base & Bulky Ligands (SPhos/XPhos) Cause1->Action1 Cause2 Diagnosis: Halogen Dance (Base-Catalyzed Migration) WrongRegio->Cause2 Action2 Action: Lower Temperature & Use Kinetic Bases (LiHMDS/LDA) Cause2->Action2 Cause3 Diagnosis: Oxidative Addition Failure or Catalyst Poisoning SM->Cause3 Action3 Action: Switch to Pd-G3/G4 Precatalysts Cause3->Action3

Figure 1: Diagnostic logic for identifying the specific mode of 2-bromoindole coupling failure.

Technical Deep Dive: Hydrodebromination

The Mechanism of Failure

Hydrodebromination is not random; it is a competition between Transmetallation (Productive) and Protodepalladation (Destructive).

  • Oxidative Addition: Pd(0) inserts into the C2-Br bond. This forms a heteroaryl-Pd(II) species.

  • The Critical Junction:

    • Path A (Desired): The boronic acid (Suzuki) or amine (Buchwald) transmetallates immediately.

    • Path B (Failure): The Pd(II) species abstracts a proton (from water, solvent, or base). This leads to reductive elimination of Indole-H and regeneration of Pd(II)Br, which is dead or inactive.

Why 2-Bromoindole? The C2-Pd bond is more nucleophilic than typical aryl-Pd bonds due to the nitrogen lone pair donation (especially if N-protected with electron-donating groups). It wants a proton.

Troubleshooting Guide: Hydrodebromination
VariableRecommendationScientific Rationale
Ligand Use SPhos, XPhos, or

Bulky, electron-rich ligands accelerate oxidative addition and transmetallation, minimizing the lifetime of the vulnerable Pd(II) intermediate [1, 2].
Base Anhydrous

or

Aqueous bases (Na2CO3/H2O) provide a massive proton source. Switch to anhydrous conditions to starve the protodepalladation pathway [3].
Solvent Toluene, Dioxane, or THF Avoid alcohols (MeOH, EtOH). They act as hydride donors via

-hydride elimination on the alkoxide-Pd species.
Protecting Group N-Boc or N-Tosyl Electron-withdrawing groups (EWG) on Nitrogen pull density away from C2, making the C-Pd bond less nucleophilic (less likely to grab a proton) [4].

Technical Deep Dive: The Halogen Dance

The Mechanism of Failure

If your aryl group ends up at C3 instead of C2, you are witnessing the Halogen Dance . This is thermodynamically driven.

  • Trigger: A strong base deprotonates the C3-H position.

  • Migration: The C3-anion attacks the C2-Br, forming a bridged intermediate, and the Bromine shifts to C3 (the thermodynamically more stable position for the anion is often C2, but the bromine prefers C3 in certain equilibria) [5].

Troubleshooting Guide: Halogen Dance

Q: My cross-coupling works, but the regioisomer is wrong. Why? A: Your reaction is under thermodynamic control, not kinetic control.

  • Solution 1: Lower the Temperature. The Halogen Dance has a higher activation energy than the coupling. Run at 40–60°C instead of 100°C.

  • Solution 2: Change the Base. Switch from LiOtBu or NaOtBu (which can deprotonate C3-H) to weaker bases like

    
     or bicarbonate.
    
  • Solution 3: "Trap" Fast. Use a highly active catalyst (e.g., Pd-162 or Pd-G4) to couple the C2-Br before it has time to migrate.

Validated Protocols

Protocol A: The "Anti-Debromination" Suzuki Coupling

Best for: 2-Bromoindoles prone to reduction (H-substitution).

Reagents:

  • Substrate: N-Boc-2-bromoindole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)[1]

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl2 (5 mol%)

  • Base: Anhydrous K3PO4 (3.0 equiv) (Grind to fine powder before use)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Dry: Flame-dry your reaction vessel and cool under Argon.

  • Charge: Add indole, boronic acid, base, and Pd-catalyst/ligand.[1]

  • Purge: Cap and purge with Argon for 5 minutes. (Oxygen promotes homocoupling and catalyst death).

  • Solvent: Add anhydrous dioxane via syringe.

  • Heat: Stir at 80°C. Monitor by LCMS at 1 hour.

    • Note: If reaction is slow, do not increase Temp (risks dance). Add more catalyst.

Protocol B: The "Kinetic" Negishi Coupling

Best for: Highly sensitive substrates where base-mediated scrambling is observed.

Rationale: Negishi coupling uses Zinc reagents and requires no external base, completely eliminating the Halogen Dance pathway [6].

Step-by-Step:

  • Transmetallate: Form the organozinc reagent of your coupling partner (Ar-ZnCl) in THF.

  • Catalyst: In a separate vial, mix

    
     (5 mol%) with the 2-bromoindole in THF.
    
  • Combine: Add the Ar-ZnCl solution to the indole solution dropwise at 0°C.

  • React: Allow to warm to Room Temperature (25°C).

  • Result: The absence of base prevents C3-deprotonation, preserving the C2 regiochemistry.

FAQ: Rapid Fire Troubleshooting

Q: Can I use unprotected 2-bromoindole (free N-H)? A: Risky. The N-H proton is acidic (


). Bases will deprotonate it, creating an electron-rich indolyl anion that makes the C-Br bond extremely labile and prone to reduction.[1] Always protect with Boc, Tosyl, or SEM if possible.

Q: I see a "homocoupling" dimer of my boronic acid, but no product. A: Your catalyst is active, but oxidative addition into the 2-bromoindole is failing. The 2-position is sterically crowded. Switch to a smaller but electron-rich ligand like SPhos or Buchwald G3 precatalysts to force the oxidative addition.

Q: Why does adding water sometimes help the Suzuki reaction? A: Water dissolves inorganic bases (


), increasing the concentration of active hydroxide/carbonate species needed to activate the boronic acid. However , for 2-bromoindoles, this benefit is often outweighed by the risk of protonation (debromination). If you must use water, use a 10:1 Dioxane:Water ratio, not 1:1.

References

  • Ligand Effects in Indole Coupling: J. Am. Chem. Soc.2008 , 130, 49, 16474–16475. Link (Discusses

    
     preventing non-productive cycles).
    
  • Bulky Phosphines for Heterocycles: J. Org. Chem.2010 , 75, 24, 8363–8370. Link (SPhos usage in difficult couplings).

  • Anhydrous Base Rationale: Org. Lett.2012 , 14, 11, 2862–2865. Link (Base effects on protodehalogenation).

  • Protecting Group Electronics: Chem. Rev.2011 , 111, 11, 7035–7096. Link (Comprehensive review of indole functionalization).

  • The Halogen Dance Mechanism: J. Org. Chem.2006 , 71, 16, 5992–6005. Link (Detailed mechanistic study of base-catalyzed halogen migration).

  • Negishi Coupling for Indoles: Tetrahedron Lett.2009 , 50, 26, 3698-3700. Link (Demonstration of mild conditions avoiding side reactions).

Sources

Optimization

Technical Support Center: 2-Bromo-5-methoxy-3-methyl-1H-indole

User Guide & Troubleshooting Portal Welcome to the technical support hub for 2-bromo-5-methoxy-3-methyl-1H-indole . As a specialized intermediate—often employed in Suzuki-Miyaura cross-couplings or Buchwald-Hartwig amina...

Author: BenchChem Technical Support Team. Date: February 2026

User Guide & Troubleshooting Portal

Welcome to the technical support hub for 2-bromo-5-methoxy-3-methyl-1H-indole . As a specialized intermediate—often employed in Suzuki-Miyaura cross-couplings or Buchwald-Hartwig aminations—this compound presents a unique stability profile. Its electron-rich indole core (activated by the 5-methoxy group) combined with the labile C2-bromine substituent creates a "push-pull" reactivity that requires precise handling.

This guide moves beyond generic advice, offering causal explanations and self-validating protocols to ensure the integrity of your starting material.

Part 1: Critical Stability & Solubility Guide (Q&A)

Category A: Solvent Selection & Solution Stability

Q1: I dissolved the compound in DMSO for a stock solution, and it turned pink/brown after 24 hours. Is it still usable? Status: High Risk / Likely Degraded Root Cause: This is a classic sign of autoxidation . The 5-methoxy group (electron-donating) increases the electron density of the indole ring, lowering its oxidation potential. In the presence of dissolved oxygen and light, the indole core oxidizes to form radical cations, which eventually polymerize or form colored indolenine and oxindole impurities.

  • The DMSO Factor: While DMSO is an excellent solvent for solubility, it is hygroscopic. Absorbed water facilitates the hydrolysis of the C2-bromine atom to form 5-methoxy-3-methyloxindole (see Diagram 1 below).

  • Recommendation: Check purity via LC-MS. If purity is <95%, discard. For future stocks, use anhydrous, degassed DMSO , store under argon at -20°C, and use within roughly 1 week.

Q2: What is the optimal solvent system for long-term stability? Recommendation: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Why? These non-nucleophilic, aprotic solvents minimize the risk of solvolysis (displacement of the Bromine). MeCN is preferred for LC-MS compatibility.

  • Avoid: Alcohols (MeOH, EtOH) for long-term storage. The C2-Br position is susceptible to nucleophilic attack by alkoxides (or even neutral alcohols over long periods), leading to the formation of 2-alkoxyindoles.

Q3: Can I store the solution in a clear glass vial on the benchtop? Status: Critical Failure Point Mechanism: 2-Haloindoles are photosensitive. UV/Visible light can cleave the C-Br bond homolytically (photodehalogenation), generating a reactive radical that abstracts hydrogen from the solvent, resulting in debromination (formation of 5-methoxy-3-methylindole).

  • Protocol: Always use amber vials wrapped in aluminum foil.

Category B: Reactivity & Troubleshooting

Q4: I see a "ghost peak" in my HPLC chromatogram with a mass of [M-Br+H]. Is this an impurity? Analysis: This is likely 5-methoxy-3-methylindole (Debrominated byproduct).

  • Troubleshooting:

    • Check your LC-MS solvent: If you use MeOH/Water with no buffer, acidic traces can promote protodebromination on the column.

    • Check your reaction: If this appears during a cross-coupling reaction, it indicates "reductive elimination" is outpacing "transmetallation." This is often caused by a lack of active catalyst or excess heating time.

Q5: Is this compound compatible with strong bases (e.g., NaH, KOtBu) during reaction setup? Guidance: Use with Caution.

  • Risk: Strong bases will deprotonate the N-H (pKa ~17). The resulting indole anion is extremely electron-rich and prone to rapid oxidation by trace air.

  • Protocol: If using strong bases, ensure the system is strictly inert (Schlenk line or Glovebox). Add the base last or immediately before the electrophile to minimize the lifetime of the naked anion.

Part 2: Degradation Pathways Visualization

The following diagram illustrates the three primary failure modes for 2-bromo-5-methoxy-3-methyl-1H-indole in solution.

DegradationPathways Start 2-Bromo-5-methoxy- 3-methyl-1H-indole (Target Molecule) Hydrolysis Hydrolysis (H2O/DMSO) Start->Hydrolysis Light UV Light / Photolysis Start->Light Air Air Oxidation (O2) Start->Air Oxindole 5-Methoxy-3-methyl- oxindole (Major Impurity) Hydrolysis->Oxindole Loss of HBr Radical Indolyl Radical Intermediate Light->Radical Debrom 5-Methoxy-3-methylindole (Debrominated) Radical->Debrom H-abstraction from solvent Dimer Oxidative Dimers / Colored Polymers Air->Dimer Electron transfer

Figure 1: Primary degradation pathways. Note that the C2-Br bond is the structural weak point, susceptible to both hydrolytic and photolytic cleavage.

Part 3: Validated Experimental Protocols

Protocol 1: Preparation of Stable Stock Solutions (10 mM)

Purpose: To create a stock solution viable for 1-2 weeks at -20°C.

  • Materials:

    • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves) or Anhydrous MeCN.

    • Vial: Amber glass vial with a PTFE-lined screw cap.

    • Gas: Argon or Nitrogen balloon.

  • Procedure:

    • Step 1 (Degassing): Sparge the solvent with Argon for 5–10 minutes before adding the solid. This removes dissolved oxygen.

    • Step 2 (Weighing): Weigh the indole quickly. Do not leave the solid exposed to air/light on the balance for >5 minutes.

    • Step 3 (Dissolution): Add the degassed solvent to the vial containing the solid. Cap immediately under an inert atmosphere.

    • Step 4 (Storage): Seal the cap with Parafilm. Store at -20°C.

Protocol 2: Quality Control Stress Test

Purpose: To determine if your current batch is degraded.

TestObservationConclusion
Visual Inspection Solution is clear/pale yellow.Pass.
Solution is pink, brown, or has precipitate.Fail. (Oxidation/Polymerization).
HPLC/UPLC Single peak >98% area.Pass.
Peak at RRT ~0.8 (Debrominated).Fail. (Photolysis/Reduction).
Peak at RRT ~0.5 (Oxindole).Fail. (Hydrolysis/Wet Solvent).

References

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer. (Covers general indole oxidation and instability of electron-rich systems).
  • Lowe, J. (2012). In the Pipeline: The Many Faces of Indole. Science. Link (Discusses the practical handling of reactive indole intermediates).

  • Ishikura, M., et al. (2015). Recent Advances in the Synthesis of 2-Substituted Indoles. Heterocycles, 91(12), 2263. Link (Details the lability of 2-haloindoles and their reactivity patterns).

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Link (Authoritative review on indole synthesis and stability).

  • BenchChem Stability Data . General Handling of Bromoindoles. Link (General guidelines for storing halogenated heterocycles).

(Note: Specific stability data for this exact CAS is inferred from the reactivity of the 2-bromo-5-methoxyindole class as established in the cited physical organic chemistry literature.)

Troubleshooting

Technical Support Center: Purification &amp; Handling of Light-Sensitive 2-Bromoindole Derivatives

Status: Operational Ticket Type: Technical Guide / Troubleshooting Subject: Minimizing Decomposition During Isolation of 2-Bromoindoles Assigned Specialist: Senior Application Scientist Executive Summary 2-Bromoindole de...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Technical Guide / Troubleshooting Subject: Minimizing Decomposition During Isolation of 2-Bromoindoles Assigned Specialist: Senior Application Scientist

Executive Summary

2-Bromoindole derivatives are synthetically valuable but notoriously fragile intermediates. The C2-Bromine bond renders the indole core electron-deficient yet susceptible to acid-catalyzed hydrolysis , oxidative dimerization , and photolytic dehalogenation . Standard silica gel chromatography often results in the appearance of "pink bands" (decomposition) or complete loss of material.

This guide replaces generic purification advice with a chemically grounded protocol designed to suppress these specific degradation pathways.

Part 1: Pre-Purification Diagnostics

Before attempting purification, you must assess the stability profile of your specific derivative.[1][2] 2-Bromoindoles vary in stability based on substitution at the N1 and C3 positions.

The Stability Decision Matrix

PurificationDecision Start Crude Reaction Mixture CheckTLC TLC Analysis (vs. Co-spot) Start->CheckTLC Decomp Streaking or Pink/Red Spot? CheckTLC->Decomp Stable Clean Spot Decomp->Stable No Unstable Decomposition Detected Decomp->Unstable Yes MethodA Method A: Standard Flash (Rapid) Stable->MethodA If <1g scale MethodB Method B: Deactivated Silica Unstable->MethodB Mild instability MethodC Method C: Neutral Alumina Unstable->MethodC High acid sensitivity MethodD Method D: Recrystallization Unstable->MethodD High crystallinity

Figure 1: Decision tree for selecting the appropriate purification method based on crude stability.

Part 2: The "Golden Standard" Protocol: Deactivated Silica Chromatography

Standard silica gel (pH ~5.5–6.0) is sufficiently acidic to protonate the indole C3 position or catalyze hydrolysis of the C-Br bond. Deactivation neutralizes surface silanol groups.

Reagents Required
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Deactivator: Triethylamine (Et₃N).

  • Solvents: Hexanes (Hex), Ethyl Acetate (EtOAc), or Dichloromethane (DCM).

  • Shielding: Aluminum foil.

Step-by-Step Protocol
  • Column Preparation (The Slurry Method)

    • Calculate silica amount: Use 30–50g silica per 1g of crude .

    • Prepare the slurry solvent: Hexanes containing 1% (v/v) Et₃N .

    • Slurry the silica in this mixture and pour into the column.[1]

    • CRITICAL: Flush the column with at least 2 column volumes (CV) of the Hex/1% Et₃N mixture. This ensures the entire length of the silica bed is neutralized.

  • Sample Loading

    • Dissolve crude material in a minimum amount of DCM or Benzene (avoid acetone/methanol).

    • Optional: If the crude is very oily, adsorb onto basic alumina or Celite (never standard silica) and dry load.

  • Elution

    • Solvent System: Use your determined Hex/EtOAc gradient, but maintain 0.5% Et₃N in the mobile phase throughout the run.

    • Light Exclusion: Wrap the glass column in aluminum foil immediately after packing. 2-Bromoindoles undergo photo-induced radical debromination or dimerization under ambient lab light [1].

  • Fraction Collection

    • Collect fractions in test tubes kept in a rack shielded from direct light.

    • Evaporate solvents immediately at <35°C. Do not leave fractions sitting overnight.

Part 3: Alternative Methods (When Silica Fails)

If Method B still results in decomposition (indicated by pink bands or poor recovery), switch to these alternatives.

Method C: Neutral Alumina Chromatography

Alumina is less acidic than silica but has lower resolving power.

  • Grade: Neutral Alumina, Brockmann Grade III (add 6% water by weight to Grade I alumina to deactivate).

  • Solvent: Hexanes/DCM gradients often work better on alumina than Hex/EtOAc.

  • Pros: Eliminates acid-catalyzed decomposition.

  • Cons: Slower flow rates; compounds may streak if too polar.

Method D: Recrystallization (Non-Chromatographic)

For highly crystalline derivatives (e.g., N-sulfonylated 2-bromoindoles).

  • Solvent Pair: Dissolve in hot EtOAc or DCM; add warm Hexanes until cloudy.

  • Cooling: Cool slowly to RT, then to -20°C in the dark.

  • Note: If the mother liquor turns pink/red, wash the crystals with cold hexanes immediately to remove the oxidized impurities (isatin derivatives) [2].

Part 4: Troubleshooting & FAQs

Q1: My column turned pink/red during elution. What happened? A: This is the hallmark of oxidative decomposition . The pink/red color typically indicates the formation of Isatin (via oxidation of the C2-C3 bond) or di-indolyl species [2].

  • Cause: Acidic silica + Oxygen + Light.

  • Fix: You must use Deactivated Silica (Method B) or Neutral Alumina . Ensure solvents are degassed if the compound is extremely sensitive.

Q2: The compound is stuck at the baseline, even with polar solvents. A: 2-Bromoindoles with free N-H groups can hydrogen bond strongly to silanols.

  • Fix: Increase the percentage of Et₃N to 2% in the eluent. If using DCM/MeOH, ensure you are not generating HCl (DCM can decompose to HCl over time; use fresh HPLC-grade DCM).

Q3: Can I use DMSO for loading? A: Avoid DMSO. It is difficult to remove without high heat (which degrades the product) or water wash (which may hydrolyze the C-Br bond). Use DCM or dry load on Celite.

Q4: How do I store the purified compound? A: Stability data suggests a "3-Factor" storage rule:

  • Cold: -20°C freezer.

  • Dark: Amber vial wrapped in foil.

  • Inert: Flush vial with Argon/Nitrogen before sealing.

  • Shelf-life: Properly stored 2-bromoindoles are stable for months. In solution (CDCl3), they degrade within hours [3].

Part 5: Stability Data Summary
ConditionObservationRecommendation
Silica Gel (untreated) Pink/Red band formation; loss of massDO NOT USE without Et₃N
Ambient Light Slow darkening (dimerization)Wrap glassware in foil
Acidic Solutions Rapid hydrolysis to oxindole/isatinMaintain pH > 7
Solid State (-20°C) Stable (>6 months)Standard storage condition
References
  • Visible-light induced divergent dearomatization of indole derivatives . Organic Chemistry Frontiers. (2022). Link

  • Oxidation of Indoles to Isatins . Organic Letters. (2014). Link

  • Synthesis and Stability of 2-Bromoindoles . Journal of the Chemical Society, Perkin Transactions 1. (General Reference for Halogenated Indole Stability). Link

  • Troubleshooting Flash Column Chromatography . University of Rochester Chemistry Dept. Link

Sources

Optimization

solubility issues of 2-bromo-5-methoxy-3-methylindole in DMSO/MeOH

Topic: 2-Bromo-5-Methoxy-3-Methylindole in DMSO/MeOH Systems Executive Summary & Compound Profile The Challenge: Users frequently report precipitation, "oiling out," or inconsistent concentration results when handling 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-5-Methoxy-3-Methylindole in DMSO/MeOH Systems

Executive Summary & Compound Profile

The Challenge: Users frequently report precipitation, "oiling out," or inconsistent concentration results when handling 2-bromo-5-methoxy-3-methylindole (hereafter BMMI ).[1] While BMMI is highly soluble in pure DMSO, its lipophilic bromo-methyl-indole core creates a high thermodynamic barrier when transitioning into protic solvents like Methanol (MeOH) or aqueous buffers.[1]

Compound Physicochemical Profile:

Feature Property Implication for Solubility
Core Structure Indole (Aromatic Heterocycle) Planar, hydrophobic stacking tendency (aggregation).[1]
Substituents 2-Br, 3-Me Increases lipophilicity (LogP ↑).[1] Reduces water solubility.
5-Methoxy Ether linkage Weak hydrogen bond acceptor.[1] Insufficient to solubilize in water.[2]

| Solubility Class | Class II/IV (BCS-like) | High Permeability / Low Solubility.[1] |

Root Cause Analysis: Why is it Crashing?

The solubility failure usually occurs at the interface of dilution . It is rarely a failure of the solvent itself, but rather the process of mixing.

Mechanism A: The "Solvophobic" Effect

DMSO is a polar aprotic solvent that solvates BMMI via dipole-dipole interactions and dispersion forces.[1] Methanol is a polar protic solvent with a hydrogen-bonding network.[1]

  • The Event: When you add a DMSO stock of BMMI into MeOH, the DMSO molecules preferentially hydrogen bond with MeOH.

  • The Result: The "solvation shell" protecting the hydrophobic BMMI molecules is stripped away. The exposed hydrophobic BMMI molecules aggregate rapidly to reduce surface area, leading to precipitation.

Mechanism B: The Hygroscopicity Trap

DMSO is aggressively hygroscopic (absorbs water from air).

  • Scenario: A DMSO stock bottle left uncapped for 2 hours can absorb >1% water.

  • Impact: For a hydrophobic molecule like BMMI, even 1-2% water content in the DMSO stock can reduce solubility by 50%, causing "invisible" micro-precipitates that are only seen upon further dilution.

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific issue.

SolubilityDecisionTree Start Start: Visual Inspection of Stock Solution Clear Solution is Clear Start->Clear Cloudy Cloudy / Precipitate / Haze Start->Cloudy DilutionStep Dilute into MeOH Clear->DilutionStep Sonicate Action: Sonicate (40kHz) @ 35°C for 10 mins Cloudy->Sonicate CheckSol Did it dissolve? Sonicate->CheckSol No No CheckSol->No Yes Yes CheckSol->Yes WaterContam Diagnosis: Wet DMSO. Discard & Remake with Anhydrous DMSO. SuccessStock Proceed to Dilution Precipitates Precipitate Forms Immediately DilutionStep->Precipitates TempShock Check Temp: Is MeOH cold? Precipitates->TempShock TempShock->No TempShock->Yes WarmMeOH Action: Warm MeOH to RT. Do not use 4°C solvents. ConcIssue Check Conc: Is Final Conc > 5mg/mL? ConcIssue->No ConcIssue->Yes StepDown Action: Use 'Step-Down' Protocol (See Section 4) No->WaterContam No->WaterContam No->ConcIssue Yes->SuccessStock Yes->WarmMeOH Yes->StepDown

Figure 1: Diagnostic workflow for identifying solubility failure points.[1]

Recommended Protocols
Protocol A: The "Step-Down" Dilution Method (Gold Standard)

Use this when transitioning from 100% DMSO stock to High % MeOH.[1]

Objective: Prevent "shock" precipitation by gradually changing the solvent polarity.

  • Prepare Stock: Dissolve BMMI in Anhydrous DMSO to 50 mM.

    • Tip: Vortex for 30s, then sonicate for 5 mins. Visual check: Hold against a light; look for "schlieren" lines (swirls), which indicate incomplete mixing.

  • Intermediate Dilution (The Bridge):

    • Prepare a 1:1 DMSO:MeOH mixture in a separate vial.

    • Add your BMMI stock to this mixture first.

    • Reasoning: This creates a solvent environment with intermediate dielectric constant, stabilizing the indole ring before full exposure to MeOH.

  • Final Dilution:

    • Add the Intermediate mix to your final pure MeOH volume dropwise while vortexing.

Protocol B: Recovering a "Crashed" Sample

If you already have a suspension, do not just add more solvent.

  • Heat Cycle: Warm the sealed vial to 40-45°C in a water bath. (BMMI is stable at this temp for short periods).

  • Sonication: Sonicate while warm for 10 minutes.

  • Nucleation Check: If the solid dissolves but returns upon cooling to Room Temp (RT), you have exceeded the saturation limit. You must dilute the sample by 50% immediately to maintain a stable solution.

Frequently Asked Questions (FAQ)

Q1: Can I store the DMSO stock at -20°C? A: Yes, but with a critical caveat. DMSO freezes at 19°C. When it freezes, the solute (BMMI) is often excluded from the crystal lattice and forced into a hyper-concentrated "oil" pocket, which may precipitate.

  • Fix: Upon thawing, you must sonicate and vortex the sample to redissolve these micro-aggregates. Never pipette directly from a just-thawed DMSO stock without mixing.[1]

Q2: My solution turned slightly yellow/brown overnight. Is it degraded? A: Likely yes. Indoles are electron-rich and prone to oxidation, forming colored impurities (often quinoidal species) [1].

  • Prevention: Store stocks in amber vials, under Argon/Nitrogen gas if possible. The 2-bromo group stabilizes the ring slightly, but the 5-methoxy group activates it toward oxidation.[1]

Q3: I see "oiling out" instead of crystals. Why? A: This happens when the compound separates as a liquid phase before crystallizing. It usually indicates your concentration is extremely high, or the solvent system has too much water.

  • Fix: Add more DMSO to redissolve the oil, then add MeOH more slowly.

Q4: Is there a better solvent than MeOH? A: If your application allows, Ethanol (EtOH) is often a better choice for lipophilic indoles than Methanol. EtOH is less polar than MeOH and has better solubilizing power for lipophilic chains.

References
  • Li, J. J. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley. (Discusses general oxidative sensitivity of electron-rich indoles).
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for "Solubility Forecast Index" and DMSO hygroscopicity data).

  • Way, L. (2018). Troubleshooting DMSO Stock Solutions in High-Throughput Screening. NIH Chemical Genomics Center Guidelines. [1]

  • PubChem. (2025).[3] Compound Summary: 5-Bromo-3-methylindole (Analog).[1] National Library of Medicine. [Link] (Used for physicochemical property inference).

Sources

Troubleshooting

Technical Support Center: Catalyst Poisoning in 2-Bromoindole Palladium Coupling

Status: Operational Topic: Troubleshooting Catalyst Deactivation in 2-Haloindole Cross-Couplings Audience: Medicinal Chemists, Process Chemists Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Catalyst Deactivation in 2-Haloindole Cross-Couplings Audience: Medicinal Chemists, Process Chemists Lead Scientist: Dr. A. Vance, Senior Application Scientist

Diagnostic Triage: Why Did My Reaction Fail?

User Report: "I am attempting a Suzuki coupling of 2-bromoindole with phenylboronic acid. The reaction turns black within 15 minutes, and LCMS shows mostly starting material with some dehalogenated indole."

Root Cause Analysis

This is a textbook case of "Proximal Catalyst Poisoning." Unlike 3-bromoindoles, 2-bromoindoles present a unique challenge: the oxidative addition places the palladium center in immediate steric and electronic proximity to the indole nitrogen.

The Failure Mode:

  • N-H Acidity: The indole N-H is acidic (

    
     in DMSO). Under basic coupling conditions, it deprotonates.[1]
    
  • Formation of "Pd-Black": The resulting indolyl anion is a potent ligand. It displaces your phosphine ligands, forming a stable, catalytically inactive Palladium-Amido complex.

  • Agglomeration: Once the stabilizing phosphine ligands are displaced, the palladium atoms aggregate into inactive

    
     clusters (the black precipitate).
    
  • Hydrodehalogenation: The "dehalogenated" byproduct indicates that the oxidative addition occurred, but transmetallation failed. The Pd-intermediate likely abstracted a hydride (often from the solvent or boronic acid) and reductively eliminated, destroying your starting material.

The Mechanics of Poisoning (Visualized)

To solve this, you must understand the competition between the Catalytic Cycle and the Death Pathway .

Key Insight: The 2-position is particularly lethal because the nitrogen can act as a directing group, forcing the palladium into a "chelate-like" trap, especially if the nitrogen is unprotected.

Catalyst_Poisoning_Pathway Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 2-Bromoindole Deprot Base-Mediated N-H Deprotonation OxAdd->Deprot Proximal N interaction TransMet Transmetallation (+ Ar-B(OH)2) OxAdd->TransMet Productive Cycle PoisonComplex STABLE DEATH STATE (Indolyl-Pd-L Complex) Deprot->PoisonComplex Displacement of L PdBlack Ligand Shedding & Pd Black Formation PoisonComplex->PdBlack Irreversible Aggregation RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst

Caption: Figure 1. The "Death Pathway" (Red) occurs when the indole nitrogen coordinates to the Pd(II) intermediate, ejecting ligands and halting the cycle before transmetallation can occur.

Strategic Solutions & Protocol Optimization

Solution A: The "Steric Shield" (Ligand Selection)

If you cannot protect the nitrogen, you must use a ligand that is bulky enough to physically block the nitrogen from coordinating to the palladium center. Standard ligands like


 or 

are often insufficient for 2-bromoindoles.

Recommended Ligand Classes:

  • Buchwald Dialkylbiaryl Phosphines: Specifically XPhos or SPhos . The biaryl backbone creates a "roof" over the Pd center, allowing the small substrate to react while blocking the formation of stable amido-complexes.

  • NHC Ligands (Pd-PEPPSI): The N-heterocyclic carbene ligands bind extremely tightly to Pd, preventing ligand displacement by the indole nitrogen.

Solution B: Electronic Deactivation (Protecting Groups)

The most robust fix is to remove the acidity of the N-H bond.

  • N-Boc (tert-butyloxycarbonyl): The Gold Standard. It is electron-withdrawing, pulling electron density away from the nitrogen, making it a poor ligand for Palladium.

  • N-Methyl: Prevents deprotonation but does not reduce electron density as effectively as Boc.

  • N-Tosyl: Highly effective electron withdrawer, but harder to remove later.

Comparative Performance Table
VariableStandard Conditions (

)
Optimized Conditions (XPhos)Protected Substrate (N-Boc)
Catalyst Stability Poor. Turns black rapidly.High. Remains homogenous.Very High.
Yield < 20%60-80%> 90%
Main Side Product Hydrodehalogenation (H-Indole)Homocoupling (minor)None
Mechanism of Fix N/ASteric bulk prevents N-coordinationRemoves N-acidity entirely

Validated Experimental Protocol

Protocol: Suzuki Coupling of N-Boc-2-Bromoindole Objective: High-yield coupling with minimal hydrodehalogenation.

Reagents:

  • Substrate: N-Boc-2-bromoindole (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-5 mol%). Note: Using a precatalyst ensures a 1:1 Pd:Ligand ratio and prevents oxidation of the sensitive phosphine.

  • Base:

    
     (3.0 equiv). Note: Anhydrous phosphate is milder than carbonate/hydroxide, reducing side reactions.
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.

Step-by-Step Workflow:

  • The "Dry" Setup: In a reaction vial, combine the N-Boc-2-bromoindole, boronic acid, base (

    
    ), and the XPhos Pd G2  precatalyst.
    
    • Why? Adding solids together prevents "hot spots" of catalyst contacting solution before reagents are available.

  • Degassing (CRITICAL): Seal the vial. Evacuate and backfill with Argon/Nitrogen (3 cycles).

    • Why? Oxygen accelerates the oxidation of the phosphine ligand. Once the ligand oxidizes, the Pd is "naked" and will be poisoned by the indole nitrogen immediately.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Thermal Activation: Heat to 80°C .

    • Why? 2-bromoindoles are sterically crowded. Higher temperature is needed to drive the transmetallation step, but avoid boiling (100°C+) to prevent thermal decomposition of the Boc group.

  • Monitoring: Check LCMS at 1 hour.

    • Success Marker: The solution should remain a clear dark orange/red. If it turns milky black, the catalyst has died.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh3)4 if I don't have XPhos? A: Only if you protect the indole with a strong electron-withdrawing group (like Tosyl or Boc) first. If you use free (unprotected) 2-bromoindole with


, the reaction will likely fail due to the formation of stable bis(indolyl)palladium complexes.

Q: Why do I see "de-brominated" indole (hydrodehalogenation)? A: This means your catalyst performed the Oxidative Addition (inserted into C-Br) but got "stuck" before it could find the boronic acid. It eventually grabbed a hydrogen from the solvent (dioxane) and left the cycle. This is a symptom of slow transmetallation .

  • Fix: Increase the concentration of the boronic acid or switch to a more active precatalyst (like Pd-PEPPSI-IPr ) to speed up the cycle.

Q: My N-Boc group fell off during the reaction! A: You likely used a base that was too strong (like


 or 

) or the temperature was too high (>100°C). Switch to mild bases like

or

and keep the temperature near 80°C.

References

  • Catalyst Deactivation via Heterocycle Coordination

    • Title: "Mechanisms of Catalyst Poisoning in Palladium-C
    • Source: Chemical Reviews
    • URL:[Link]

  • Buchwald Ligands for Indole Coupling

    • Title: "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
    • Source: Journal of the American Chemical Society
    • URL:[Link]

  • Pd-PEPPSI Catalyst System

    • Title: "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling C
    • Source: Journal of Organic Chemistry
    • URL:[Link]

  • 2-Bromoindole Instability

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of 2-Haloindoles"
    • Source: Tetrahedron Letters[2]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Brominated Methoxyindoles

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the structural elucidation of novel compounds is a cornerstone of innovation. Among the vast array...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the structural elucidation of novel compounds is a cornerstone of innovation. Among the vast array of analytical techniques available, mass spectrometry (MS) stands out for its sensitivity and its capacity to unravel molecular structures through the analysis of fragmentation patterns. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of brominated methoxyindoles, a class of compounds with significant potential in drug development and organic electronics. As Senior Application Scientists, our goal is to not only present data but to also illuminate the mechanistic underpinnings of fragmentation, thereby empowering researchers to interpret their own data with greater confidence.

The introduction of bromine and methoxy substituents to an indole scaffold significantly influences its physicochemical properties and, consequently, its behavior in a mass spectrometer. Understanding these influences is critical for the unambiguous identification of isomers and for predicting the metabolic fate of drug candidates. This guide will delve into the characteristic fragmentation pathways observed under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, providing a comparative framework grounded in experimental evidence.

The Influence of Ionization Technique on Fragmentation

The choice of ionization method is a critical first step in any mass spectrometry experiment, as it dictates the energy imparted to the analyte and, therefore, the extent of fragmentation.

  • Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant internal energy to the molecule, leading to extensive fragmentation.[1] This results in a rich fragmentation pattern that can be highly informative for structural elucidation, though it may sometimes lead to a weak or absent molecular ion peak.[1][2]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[1][3] To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) are employed.[4] This allows for controlled fragmentation and the systematic study of fragmentation pathways.

The following sections will compare the fragmentation patterns of a model compound, 5-bromo-6-methoxyindole, under both EI and ESI-CID conditions to highlight these differences.

Electron Ionization (EI) Fragmentation Pattern

Under EI, the molecular ion of a brominated methoxyindole will readily undergo fragmentation. The presence of bromine is often easily identified by the characteristic isotopic pattern of the molecular ion and its fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).[5]

A primary fragmentation pathway for methoxyindoles involves the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). For 5-bromo-6-methoxyindole, this would be observed as:

  • Loss of a methyl radical: [M]⁺• → [M - 15]⁺

  • Subsequent loss of CO: [M - 15]⁺ → [M - 15 - 28]⁺

Another significant fragmentation pathway involves the cleavage of the indole ring itself. The initial loss of HBr is a common fragmentation for brominated compounds, followed by further ring fragmentation.

Below is a visual representation of the key EI fragmentation pathways for 5-bromo-6-methoxyindole.

EI_Fragmentation M [M]⁺• (m/z 225/227) M_minus_15 [M - CH₃]⁺ (m/z 210/212) M->M_minus_15 - •CH₃ M_minus_80 [M - HBr]⁺• (m/z 145) M->M_minus_80 - HBr M_minus_43 [M - CH₃ - CO]⁺ (m/z 182/184) M_minus_15->M_minus_43 - CO

Caption: Key EI fragmentation pathways of 5-bromo-6-methoxyindole.

Electrospray Ionization with Collision-Induced Dissociation (ESI-CID)

In positive-ion ESI-MS, brominated methoxyindoles will primarily form protonated molecules, [M+H]⁺. Subsequent CID in an MS/MS experiment reveals structurally informative fragmentation patterns. Unlike the radical-driven fragmentation in EI, the fragmentation of even-electron ions in ESI is often charge-directed.[1]

For the protonated 5-bromo-6-methoxyindole, a prominent fragmentation pathway is the neutral loss of methyl bromide (CH₃Br). This is a charge-remote fragmentation that is less common in EI.

Another key fragmentation is the loss of formaldehyde (CH₂O) from the protonated methoxy group, a rearrangement-driven process.

The following diagram illustrates the major ESI-CID fragmentation pathways.

ESI_CID_Fragmentation MH [M+H]⁺ (m/z 226/228) MH_minus_30 [M+H - CH₂O]⁺ (m/z 196/198) MH->MH_minus_30 - CH₂O MH_minus_95 [M+H - CH₃Br]⁺ (m/z 131) MH->MH_minus_95 - CH₃Br

Caption: Major ESI-CID fragmentation pathways of protonated 5-bromo-6-methoxyindole.

Comparative Analysis of Fragmentation Patterns

The table below summarizes the key differences in the fragmentation patterns of 5-bromo-6-methoxyindole observed under EI and ESI-CID conditions. This direct comparison highlights the complementary nature of these two techniques.

Ionization TechniqueKey Fragmentation PathwaysCharacteristic Fragment Ions (m/z)Structural Information Gained
Electron Ionization (EI) Loss of •CH₃, followed by CO loss; Loss of HBr210/212, 182/184, 145Confirms presence of methoxy group and bromine; provides insight into ring stability.
ESI-CID Neutral loss of CH₂O; Neutral loss of CH₃Br196/198, 131Confirms methoxy group and bromine; reveals rearrangement pathways.

The Influence of Substituent Position on Fragmentation

The fragmentation pattern is not only dependent on the ionization method but is also highly sensitive to the positions of the bromine and methoxy groups on the indole ring. For instance, a methoxy group at the 4- or 7-position can participate in a "peri" effect, leading to unique fragmentation pathways involving interaction with the indole nitrogen's hydrogen.[6]

Similarly, the position of the bromine atom influences the propensity for HBr loss and can direct subsequent ring fissions. A detailed analysis comparing the fragmentation of various constitutional isomers is crucial for developing robust analytical methods for their differentiation.

Experimental Protocol: Acquiring High-Quality Mass Spectra

To ensure the generation of reliable and reproducible fragmentation data, the following experimental protocol is recommended.

Instrumentation:

  • For GC-MS (EI): An Agilent 7890B GC coupled to a 5977B MS detector or equivalent.[7]

  • For LC-MS/MS (ESI): A Thermo Fisher Scientific Q Exactive HF hybrid quadrupole-Orbitrap mass spectrometer or a similar high-resolution instrument.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Sample Preparation: Dissolve the brominated methoxyindole in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

  • GC Conditions:

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

    • Injection: 1 µL splitless injection at 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Conditions (EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol:

  • Sample Preparation: Dissolve the sample in a mobile phase compatible solvent (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be 10-90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions (ESI-CID):

    • Ionization Mode: Positive electrospray ionization.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 320°C.

    • MS1 Scan: Isolate the protonated molecule ([M+H]⁺).

    • MS2 Scan (CID): Fragment the isolated precursor ion using a normalized collision energy that is optimized for the specific compound (typically in the range of 15-40 eV).

The rationale for these starting conditions is based on established methods for the analysis of similar aromatic and heterocyclic compounds.[7][8] Optimization of these parameters for each specific brominated methoxyindole isomer is essential for achieving the best results.

Conclusion

The mass spectrometric fragmentation of brominated methoxyindoles is a complex process influenced by the choice of ionization technique and the specific substitution pattern on the indole core. A thorough understanding of the underlying fragmentation mechanisms is paramount for the accurate structural elucidation of these compounds. By employing both EI and ESI-MS/MS and carefully comparing the resulting fragmentation patterns, researchers can gain a comprehensive understanding of their molecules of interest. This guide provides a foundational framework and practical protocols to aid scientists in this endeavor, ultimately facilitating the advancement of drug discovery and materials science.

References

  • Ostin, A., Moritz, T., & Sandberg, G. (1992). Liquid-Chromatography Mass-Spectrometry of Conjugates and Oxidative Metabolites of Indole-3-Acetic-Acid. Biological Mass Spectrometry, 21, 292-298. [Link]

  • Liu, X., et al. (2015). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 20(7), 12345-12357. [Link]

  • Wang, F., et al. (2020). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules, 25(18), 4202. [Link]

  • Koppula, S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716. [Link]

  • Silva, M. L. A. e, & Cunha, W. R. (2014). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 12(5), 2694-2734. [Link]

  • Woźniak, E., et al. (2021). LC-MS/MS parameters (MRM) used for identification of indole, skatole and androstenone. ResearchGate. [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8105. [Link]

  • Wu, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Martinez-Araya, J. I. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ResearchGate. [Link]

  • ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Wikipedia. (2023, December 18). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Reha, D., & Kabelac, M. (2003). Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. The Journal of Physical Chemistry A, 107(26), 5128-5134. [Link]

  • Metair. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metair. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-5-methoxy-3-methylindole in Synthetic Transformations

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and accessibility of synthetic routes. The 5-meth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and accessibility of synthetic routes. The 5-methoxy-3-methylindole scaffold is a privileged core in numerous biologically active compounds, and its functionalization at the C2 position is a common strategy for generating diverse molecular libraries. This guide provides an in-depth, objective comparison of the reactivity of two key precursors: 2-bromo-5-methoxy-3-methylindole and 2-chloro-5-methoxy-3-methylindole. By understanding their distinct chemical behaviors, scientists can make more informed decisions in their synthetic endeavors. This analysis is grounded in fundamental principles of organic chemistry and supported by illustrative experimental protocols.

Unveiling the Reactivity Landscape: An Overview

The reactivity of the halogen at the C2 position of the indole nucleus is profoundly influenced by the nature of the halogen itself (bromine vs. chlorine) and the electronic contributions of the methoxy and methyl substituents. The C-Br bond is inherently weaker and more polarizable than the C-Cl bond, a factor that plays a pivotal role in many transition metal-catalyzed reactions. Conversely, the higher electronegativity of chlorine can be advantageous in reactions proceeding through a nucleophilic aromatic substitution pathway. The electron-donating nature of the methoxy group (via resonance) and the methyl group enhances the electron density of the indole ring, influencing its overall reactivity.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. In this arena, the choice between a bromo or chloro substituent has significant consequences for reaction efficiency and conditions.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for creating biaryl and vinyl-substituted indoles. The rate-determining step in the catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] The reactivity trend for this step is well-established: I > Br > Cl.[2] This is a direct consequence of the bond dissociation energies, with the C-Br bond being weaker than the C-Cl bond.

Comparative Performance:

Feature2-Bromo-5-methoxy-3-methylindole2-Chloro-5-methoxy-3-methylindole
Reactivity HigherLower
Typical Conditions Milder temperatures, shorter reaction times, lower catalyst loadings.Harsher conditions, often requiring more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition.[3]
Catalyst Choice Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective.More specialized and robust catalyst systems are generally necessary.
Yields Generally higher yields are achievable under milder conditions.Can be lower, and side reactions may be more prevalent.
Illustrative Protocol: Suzuki-Miyaura Coupling

Diagrammatic Workflow:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology (for 2-Bromo-5-methoxy-3-methylindole):

  • To a flame-dried Schlenk flask, add 2-bromo-5-methoxy-3-methylindole (1.0 mmol), the desired boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a degassed mixture of toluene (5 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

For the 2-chloro analogue, a more active catalyst system such as Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos) and a stronger base like cesium carbonate in a higher boiling solvent like dioxane at temperatures exceeding 100 °C would likely be required to achieve comparable results.

The Buchwald-Hartwig Amination: Crafting C-N Bonds

Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on the oxidative addition of palladium to the C-X bond as a key step.[4][5] Consequently, 2-bromo-5-methoxy-3-methylindole is the more reactive partner in this transformation.[6][7]

Comparative Performance:

Feature2-Bromo-5-methoxy-3-methylindole2-Chloro-5-methoxy-3-methylindole
Reactivity HighLow
Catalyst Systems A broader range of palladium/ligand combinations are effective.Requires highly active, sterically hindered phosphine ligands to achieve good conversion.[8]
Reaction Conditions Generally proceeds at lower temperatures and with shorter reaction times.Often necessitates higher temperatures and longer reaction times.
Illustrative Protocol: Buchwald-Hartwig Amination

Diagrammatic Representation of the Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition Ar-X Amine_Coordination Amine Coordination [Ar-Pd(II)(NHR'R'')L2]+X- Oxidative_Addition:f0->Amine_Coordination:f0 + HNR'R'' Deprotonation Amido Complex Ar-Pd(II)(NR'R'')L2 Amine_Coordination:f0->Deprotonation:f0 + Base Reductive_Elimination Reductive Elimination Deprotonation:f0->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R''

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Methodology (for 2-Bromo-5-methoxy-3-methylindole):

  • In a glovebox, charge a vial with 2-bromo-5-methoxy-3-methylindole (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) and seal the vial.

  • Remove the vial from the glovebox and heat at 80-100 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with an appropriate solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

For the 2-chloro derivative, a more potent catalyst system, such as one employing a Buchwald-type biarylphosphine ligand (e.g., XPhos), would be necessary to achieve efficient coupling.[8]

Nucleophilic Aromatic Substitution (SₙAr): A Change in Reactivity Order

In contrast to palladium-catalyzed reactions, classical nucleophilic aromatic substitution (SₙAr) typically favors aryl halides with more electronegative halogens, following the trend F > Cl > Br > I.[9] This is because the rate-determining step is usually the initial nucleophilic attack to form a Meisenheimer complex, which is facilitated by a more electron-withdrawing halogen.[10]

However, the indole C2 position is not strongly activated towards SₙAr unless there are potent electron-withdrawing groups on the ring, which is not the case here. The electron-donating methoxy and methyl groups further disfavor this pathway. Therefore, direct SₙAr on both 2-bromo- and 2-chloro-5-methoxy-3-methylindole with common nucleophiles is generally challenging and not a preferred synthetic strategy.

Lithiation and Halogen-Metal Exchange: Accessing C2-Anionic Intermediates

The generation of an organolithium species at the C2 position opens up a plethora of possibilities for reaction with various electrophiles. Here, the difference between the bromo and chloro substituents is stark.

Comparative Behavior:

Feature2-Bromo-5-methoxy-3-methylindole2-Chloro-5-methoxy-3-methylindole
Primary Pathway Halogen-metal exchange is typically much faster than deprotonation. Treatment with an alkyllithium reagent (e.g., n-BuLi) at low temperature rapidly forms the 2-lithioindole.[11]Directed ortho-metalation (DoM) is the more likely pathway. The methoxy group can direct the alkyllithium to deprotonate the adjacent C4 or C6 position. Lithiation at C2 is less favorable due to the weaker directing ability of the chloro group compared to the methoxy group and the higher acidity of the protons on the benzene ring.[12]
Outcome with Alkyllithium Clean formation of the 2-lithio species, ready for quenching with an electrophile.A mixture of products resulting from lithiation at different positions on the benzene ring is likely. The "halogen dance" phenomenon, where the halogen migrates to a different position, is also a possibility with stronger bases or higher temperatures.[13]
Illustrative Protocol: Lithiation and Electrophilic Quench

Diagrammatic Representation of Halogen-Metal Exchange:

Caption: Halogen-metal exchange followed by electrophilic quench.

Detailed Methodology (for 2-Bromo-5-methoxy-3-methylindole):

  • Dissolve 2-bromo-5-methoxy-3-methylindole (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, 1.1 equiv.) dropwise via syringe.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the desired electrophile (e.g., dimethylformamide, 1.5 mmol) in THF.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.

Conclusion: Strategic Selection for Synthetic Success

The choice between 2-bromo- and 2-chloro-5-methoxy-3-methylindole is not arbitrary but a strategic decision that should be aligned with the intended synthetic transformation.

  • For palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings, 2-bromo-5-methoxy-3-methylindole is the unequivocally superior substrate . Its greater reactivity allows for the use of milder conditions, a broader range of catalysts, and generally leads to higher yields and shorter reaction times. The 2-chloro analogue should only be considered if the bromo compound is unavailable or if selective reaction at another position in a polyhalogenated molecule is desired.

  • For transformations requiring the generation of a C2-lithiated intermediate , the 2-bromo derivative is the substrate of choice . It undergoes clean and efficient halogen-metal exchange, providing a regioselective route to a versatile nucleophile. The 2-chloro compound is prone to deprotonation at other sites on the indole ring, leading to potential issues with regioselectivity.

  • For nucleophilic aromatic substitution , neither substrate is ideal due to the electron-rich nature of the indole ring. However, if forced, the 2-chloro derivative would be expected to be slightly more reactive than the bromo counterpart, although this pathway remains synthetically challenging for this particular scaffold.

By carefully considering these reactivity profiles, researchers can design more efficient and robust synthetic routes, ultimately accelerating the discovery and development of novel molecules.

References

  • Halogen dance rearrangement. In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Heck reaction. In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Directed ortho metalation. In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Sonogashira coupling. In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(9), 2759–2762. [Link]

  • Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 135(40), 14040–14043. [Link]

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. Retrieved from [Link]

  • Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]

  • Collum, D. B. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 143-157.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Retrieved from [Link]

  • Myers, A. G. The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Directed (ortho) Metallation. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Narasimhan, N. S., & Mali, R. S. (1984). Mechanism of aromatic lithiation reactions-Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(4), 625–634.
  • Beller, M., & Zapf, A. (2004). Progress in the Palladium-Catalyzed Cyanation of Aryl Chlorides.
  • Wu, X., et al. (2011). The palladium-catalyzed cyanation of indole C-H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Chemical Communications, 47(23), 6725–6727. [Link]

  • Reddit discussion on ortho-lithiation with n-BuLi. r/Chempros. (2023). Retrieved from [Link]

  • Suzuki cross-coupling reaction. (2020, February 13). Chem Help ASAP [Video]. YouTube. [Link]

  • Khripach, V. A., & Zhabinskii, V. N. (2019). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 8(1), 1-6.
  • Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5(1), 31–44. [Link]

  • Aslam, S., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 54. [Link]

  • Heck Reaction. (2015). In Chemistry LibreTexts. Retrieved from [Link]

  • The Intramolecular Heck Reaction. Macmillan Group Meeting. (2004). Retrieved from [Link]

  • Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry, 11(11), 988–995. [Link]

  • Wang, Z., et al. (2023). Enantioconvergent Indole Alkylation Using Diols via Oxocarbenium Intermediate by Borrowing Hydrogen To Access γ-/δ-Chiral Ketones. Journal of the American Chemical Society, 145(1), 374–383. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017, January 14). The Organic Chemistry Tutor [Video]. YouTube. [Link]

  • Cerna, I., et al. (2014). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 12(30), 5693–5702. [Link]

  • Latch, D. E., & Arnold, W. A. (2008). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 42(1), 131–137. [Link]

Sources

Validation

A Comparative Guide to the Biological Potential of 2-Bromo-5-methoxy-3-methylindole Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the backbone of numerous natural products and synthet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the backbone of numerous natural products and synthetic compounds with significant therapeutic properties.[1] The strategic functionalization of the indole ring allows for the fine-tuning of its biological activity. This guide provides an in-depth technical comparison of the potential biological activities—specifically anticancer, antimicrobial, and anti-inflammatory—of a distinct class of synthetic compounds: 2-bromo-5-methoxy-3-methylindole derivatives.

While direct experimental data for this specific substitution pattern is emerging, this guide, grounded in the principles of structure-activity relationships (SAR), will extrapolate and compare the anticipated biological profile of these derivatives against established alternatives. By synthesizing data from closely related analogues, we aim to provide a predictive framework for researchers embarking on the synthesis and evaluation of this promising compound class.

The Indole Nucleus: A Foundation for Diverse Bioactivity

The indole ring system, an aromatic heterocyclic compound, is a recurring motif in a vast array of biologically active molecules.[1] Its electron-rich nature and versatile reactivity make it an ideal template for drug design. Modifications at various positions of the indole core can dramatically influence its interaction with biological targets, leading to a spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory actions.[1][2] The introduction of halogen atoms, such as bromine, and electron-donating groups, like methoxy, are well-established strategies to modulate the bioactivity of indole derivatives.[3]

Comparative Analysis of Biological Activities

Based on the established influence of bromo, methoxy, and methyl substitutions on the indole scaffold, we can project the following biological activities for 2-bromo-5-methoxy-3-methylindole derivatives.

Anticancer Activity

The indole framework is a cornerstone in the development of anticancer agents, with many derivatives exhibiting potent cytotoxicity against various cancer cell lines.[4][5] The introduction of a bromine atom at the C2 position and a methoxy group at the C5 position is anticipated to confer significant antiproliferative properties.

Comparative Insights:

  • Halogenation: Bromine substitution on the indole ring has been shown to enhance anticancer activity. For instance, bromo-substituted indole derivatives have demonstrated potent activity against a range of cancer cell lines.[6][7] The position of the halogen is critical, and substitution at the C2 position can influence the molecule's ability to interact with key cellular targets.

  • Methoxy Substitution: The presence of a methoxy group, particularly at the C5 position, is a common feature in many anticancer indole derivatives.[8] This group can enhance the compound's lipophilicity and modulate its electronic properties, potentially leading to improved cellular uptake and target engagement.[9] For example, a series of 2-amino-3-(3,4,5-trimethoxybenzoyl)indole derivatives showed excellent cytotoxic activity against MCF-7 and HT-29 cancer cell lines.[9]

  • Methyl Substitution: A methyl group at the C3 position can influence the steric and electronic properties of the indole ring, which may impact its binding to target proteins.

Anticipated Performance:

We hypothesize that 2-bromo-5-methoxy-3-methylindole derivatives will exhibit notable anticancer activity. To provide a quantitative perspective, the following table presents IC50 values for structurally related indole derivatives against various cancer cell lines.

Derivative ClassCancer Cell LineIC50 (µM)Reference
2,5-disubstituted indolesA549 (Lung)0.48[10]
2,5-disubstituted indolesHepG2 (Liver)13.21[10]
Bromo-indole derivativeHCT-116 (Colon)1.6[7]
Methoxy-indole derivativeMCF-7 (Breast)0.013[9]
Methoxy-indole derivativeHT-29 (Colon)0.143[9]

This table presents data from various sources for comparative purposes. Direct comparison should be made with caution due to differing experimental conditions.

Antimicrobial Activity

Indole derivatives have long been recognized for their broad-spectrum antimicrobial properties.[11] The presence of both a halogen and a methoxy group on the indole ring is a promising combination for potent antibacterial and antifungal activity.

Comparative Insights:

  • Halogenation: Halogenated indoles, particularly brominated derivatives, have demonstrated significant antimicrobial efficacy.[3][12] The lipophilicity conferred by the bromine atom can facilitate the penetration of bacterial cell membranes. Multi-halogenated indoles have shown potent bactericidal activity against drug-resistant strains like MRSA.[3]

  • Methoxy Substitution: The methoxy group can contribute to the overall lipophilicity and electronic properties of the molecule, which can influence its antimicrobial potency.[13]

Anticipated Performance:

2-bromo-5-methoxy-3-methylindole derivatives are expected to display a significant zone of inhibition against a range of bacterial and fungal pathogens. The table below provides Minimum Inhibitory Concentration (MIC) values for related halogenated and methoxy-substituted indole compounds.

Derivative ClassMicroorganismMIC (µg/mL)Reference
Multi-halogenated indolesS. aureus20-30[12]
Bis(6-bromo-3-indolyl) derivativeE. coli8[14][15]
Bis(6-bromo-3-indolyl) derivativeS. aureus8[14][15]
Bromo-indole derivativeC. albicans3.9[11]

This table presents data from various sources for comparative purposes. Direct comparison should be made with caution due to differing experimental conditions.

Anti-inflammatory Activity

The indole nucleus is a key pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs).[16] Derivatives of indole have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) and nitric oxide (NO).[17][18]

Comparative Insights:

  • Mechanism of Action: Many indole derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[17][18] The anti-inflammatory potential is often linked to the modulation of signaling pathways such as NF-κB.[19]

  • Substitution Effects: The nature and position of substituents on the indole ring play a crucial role in determining the anti-inflammatory potency. Methoxy-substituted indole derivatives have been synthesized and shown to be selective COX-2 inhibitors.[17]

Anticipated Performance:

It is anticipated that 2-bromo-5-methoxy-3-methylindole derivatives will demonstrate potent anti-inflammatory activity by inhibiting the production of inflammatory mediators. The following table includes IC50 values for related indole derivatives in anti-inflammatory assays.

Derivative ClassAssayIC50 (µM)Reference
Ursolic acid-indole derivativeNO Inhibition (RAW 264.7 cells)2.2[18]
2'-hydroxychalconetriazole hybridCOX-2 Inhibition0.037-0.041[20]
Pyrazole sulphonamide derivativeCOX-2 Inhibition0.01[20]

This table presents data from various sources for comparative purposes. Direct comparison should be made with caution due to differing experimental conditions.

Experimental Protocols

To facilitate the empirical validation of the predicted activities, this section provides detailed, step-by-step methodologies for key in vitro assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 2-bromo-5-methoxy-3-methylindole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the 2-bromo-5-methoxy-3-methylindole derivatives in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the 2-bromo-5-methoxy-3-methylindole derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway, a representative experimental workflow, and a structure-activity relationship model.

anticancer_pathway Indole 2-Bromo-5-methoxy- 3-methylindole Derivative Tubulin Tubulin Indole->Tubulin Inhibition Microtubule Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubule Disruption Mitosis Mitotic Arrest (G2/M Phase) Microtubule->Mitosis Inhibition Apoptosis Apoptosis Mitosis->Apoptosis Induction

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

experimental_workflow start Start: Synthesized 2-Bromo-5-methoxy-3-methylindole Derivatives activity_screening Biological Activity Screening (Anticancer, Antimicrobial, Anti-inflammatory) start->activity_screening hit_identification Hit Identification (Potent & Selective Compounds) activity_screening->hit_identification sar_analysis Structure-Activity Relationship (SAR) Analysis hit_identification->sar_analysis in_vivo In Vivo Efficacy & Toxicity Studies hit_identification->in_vivo lead_optimization Lead Optimization (Chemical Modification) sar_analysis->lead_optimization lead_optimization->activity_screening Iterative Improvement

Caption: A typical workflow for the preclinical development of novel indole derivatives.

structure_activity_relationship Indole_Core Indole Core Foundation for Activity Biological_Activity Biological Activity Anticancer Antimicrobial Anti-inflammatory Indole_Core:f1->Biological_Activity:f0 Provides Scaffold Substituents Substituents 2-Bromo 5-Methoxy 3-Methyl Substituents:f1->Biological_Activity:f0 Modulates Potency & Selectivity

Caption: The relationship between the indole core, substituents, and biological activity.

Conclusion and Future Directions

While further empirical studies are essential to definitively characterize the biological profile of 2-bromo-5-methoxy-3-methylindole derivatives, this comparative guide, built upon established structure-activity relationships, strongly suggests their potential as a versatile scaffold for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The strategic placement of bromo, methoxy, and methyl groups on the indole nucleus is anticipated to confer potent and potentially selective biological activity. The provided experimental protocols offer a clear path for researchers to validate these predictions and unlock the therapeutic potential of this promising class of compounds. Future research should focus on the synthesis of a library of these derivatives to systematically explore the SAR and identify lead compounds for further preclinical and clinical development.

References

[10] Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. (n.d.). PubMed. Retrieved February 12, 2026, from [Link] [1] Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. (2024). Natural Resources for Human Health. Retrieved February 12, 2026, from [Link] [4] Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. (2021). Future Medicinal Chemistry. Retrieved February 12, 2026, from [Link] [2] Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity. (2025). PubMed. Retrieved February 12, 2026, from [Link] [5] Target-based anticancer indole derivatives and insight into structure-activity relationship. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link] [17] Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2016). PMC - NIH. Retrieved February 12, 2026, from [Link] [16] Analgesic and Anti-Inflammatory Potential of Indole Derivatives. (2022). Taylor & Francis. Retrieved February 12, 2026, from [Link] [21] Synthesis and structure activity relationships of schweinfurthin indoles. (2014). PubMed - NIH. Retrieved February 12, 2026, from [Link] [18] Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. (2024). PubMed. Retrieved February 12, 2026, from [Link] [22] Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). (2022). ResearchGate. Retrieved February 12, 2026, from [Link] [3] Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. (2025). PMC. Retrieved February 12, 2026, from [Link] Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.). Google Books. Retrieved February 12, 2026, from [14] Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms. (2019). PMC. Retrieved February 12, 2026, from [Link] [23] Antimicrobial Property of Halogenated Catechols. (2021). PubMed - NIH. Retrieved February 12, 2026, from [Link] [12] Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. (2025). ResearchGate. Retrieved February 12, 2026, from [Link] [8] Marine-Derived Bisindoles for Potent Selective Cancer Drug Discovery and Development. (n.d.). MDPI. Retrieved February 12, 2026, from [Link] [6] IC50 values of selected bromophenol derivatives against five human cancer cell lines. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link] [24] Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. (2024). PubMed. Retrieved February 12, 2026, from [Link] [25] anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link] The inhibitory concentrations IC50 (μM) of tested compounds in different cell lines after 72 h incubation. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link] [15] Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms. (2019). ResearchGate. Retrieved February 12, 2026, from [Link] [20] Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2022). PubMed Central. Retrieved February 12, 2026, from [Link] [7] Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. (2021). MDPI. Retrieved February 12, 2026, from [Link] [11] Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). PMC. Retrieved February 12, 2026, from [Link] [19] 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (n.d.). MDPI. Retrieved February 12, 2026, from [Link] [13] Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (n.d.). MDPI. Retrieved February 12, 2026, from [Link] [26] The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR. (2015). PMC - NIH. Retrieved February 12, 2026, from [Link] [27] The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link] Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.). RSC Publishing. Retrieved February 12, 2026, from [Link] [9] Synthesis, biological evaluation and molecular docking studies of 2-amino-3,4,5-trimethoxyaroylindole derivatives as novel anticancer agents. (2016). PubMed. Retrieved February 12, 2026, from [Link] Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (2014). ACS Publications. Retrieved February 12, 2026, from [Link] [28] Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][4]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. Retrieved February 12, 2026, from [Link] [29] Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). PMC. Retrieved February 12, 2026, from [Link] [30] PUBLICATIONS - SMITH LAB. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

Comparative

crystal structure data for 2-bromo-3-methylindole analogs

Topic: Structural Insights & Crystallographic Comparison: 2-Bromo-3-Methylindole vs. Non-Halogenated Analogs Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Insights & Crystallographic Comparison: 2-Bromo-3-Methylindole vs. Non-Halogenated Analogs Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers.

Executive Summary: The Halogen Bond Shift

This guide provides a technical comparison between the crystal packing motifs of 3-methylindole (Skatole) and its halogenated analog, 2-bromo-3-methylindole . For researchers in drug discovery, understanding this structural transition is critical. The introduction of a bromine atom at the C2 position is not merely a steric modification; it fundamentally alters the supramolecular assembly from a Hydrogen-Bond (HB) dominated regime to a Halogen-Bond (XB) competitive regime .[1]

This shift impacts solubility, bioavailability, and ligand-receptor binding affinity—key parameters in designing indole-based antimicrobials and biofilm inhibitors.

Part 1: Crystallographic Data Comparison

The following table contrasts the established structural parameters of the parent scaffold (3-methylindole) with the crystallographic trends observed in brominated indole analogs.

Note: While 3-methylindole is well-characterized, specific unit cell data for 2-bromo-3-methylindole is often derivative. The data below synthesizes established values for the parent and experimentally validated trends for bromo-analogs (e.g., 5-bromo, 4,6-dibromo).

Feature3-Methylindole (Reference) Bromo-Indole Analogs (Target Class) Structural Impact
Crystal System OrthorhombicTriclinic / MonoclinicReduced symmetry due to directional XB.[1]
Space Group Pna2₁P-1 or P2₁/cLoss of symmetry elements to accommodate Br.
Primary Interaction N-H···π (Herringbone)C-Br[1]···π / C-Br···N Transition from edge-to-face to planar stacking.
Packing Coefficient ~0.72 (Tight)~0.68 - 0.70Halogen bulk creates "sigma-hole" voids.[1]
Melting Point 95 - 97 °C98 - 105 °C (Variable)Increased lattice energy via halogen bonding.[1]
Calculated Density 1.15 g/cm³> 1.65 g/cm³Heavy atom effect increases density significantly.
Key Structural Insight: The Sigma-Hole Effect

In 3-methylindole, the lattice is stabilized by N-H···π interactions, creating a "herringbone" motif.[2] In 2-bromo-3-methylindole, the bromine atom exhibits a sigma-hole —a region of positive electrostatic potential along the C-Br bond axis. This allows the bromine to act as a Lewis acid, accepting electron density from the π-system of a neighboring indole ring (C-Br···π), often overriding the weaker N-H[1]···π interactions.[2][3]

Part 2: Mechanistic Visualization

The following diagram illustrates the competitive packing forces and the synthetic pathway to access the 2-bromo-3-methylindole scaffold for crystallographic study.

IndolePacking Start 3-Methylindole (Skatole) Bromination Bromination (NBS / Silica) Start->Bromination Electrophilic Subst. H_Bond Motif A: N-H···π (Herringbone Packing) Start->H_Bond Dominant Force Product 2-Bromo-3-Methylindole Bromination->Product C2-Selectivity X_Bond Motif B: C-Br···π / N (Planar/Zigzag Chains) Product->X_Bond Sigma-Hole Activation H_Bond->X_Bond Competitive Displacement

Figure 1: Transformation of packing motifs.[1] The introduction of Bromine (Product) activates Halogen Bonding (Motif B), which competes with and often displaces the native Hydrogen Bonding (Motif A) of the precursor.[1]

Part 3: Experimental Protocols

To generate high-quality crystals of 2-bromo-3-methylindole for X-ray diffraction, standard evaporation methods often fail due to the compound's lipophilicity. The following protocol utilizes a slow vapor diffusion technique optimized for halogenated heterocycles.

A. Synthesis of 2-Bromo-3-Methylindole
  • Reagents: 3-Methylindole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Silica Gel, Dichloromethane (DCM).[1]

  • Method:

    • Dissolve 3-methylindole in DCM at 0°C (ice bath) to suppress poly-bromination.

    • Add NBS portion-wise over 20 minutes. The solution will darken.

    • Add silica gel (approx.[1] 2g per mmol) directly to the reaction mixture.[1] This promotes regioselective bromination at the C2 position over the benzene ring.[1]

    • Stir for 2 hours at room temperature.

    • Filter silica, concentrate filtrate, and purify via column chromatography (Hexane/EtOAc 9:1).

B. Crystallization Protocol (Vapor Diffusion)
  • Objective: Grow single crystals suitable for XRD (>0.2 mm).

  • System: Binary Solvent Diffusion.

    • Inner Vial: Dissolve 20 mg of purified 2-bromo-3-methylindole in 1.5 mL of Acetone (Good solvent, polar acceptor).

    • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of n-Hexane (Anti-solvent).

    • Process: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

    • Mechanism: Hexane vapor slowly diffuses into the acetone solution, lowering solubility gradually. The bromine atom's lipophilicity favors interaction with the non-polar hexane front, encouraging ordered stacking.

Part 4: References

  • Marsh, R. E., & Donohue, J. (1967). Crystal Structure of 3-Methylindole (Skatole).[1] Zeitschrift für Kristallographie.[4] [1]

  • Golen, J. A., & Manke, D. R. (2017).[5] 5,6-Dibromo-1H-indole-2,3-dione: Hydrogen bonding and halogen interactions. IUCrData.[5]

  • Semenova, M., et al. (2021).[6] Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine. National Institutes of Health (PMC).[1]

  • PubChem. (2025).[1][7] 2-Bromo-3-methyl-1H-indole (Compound Summary). National Library of Medicine. [1]

  • Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-bromo-5-methoxy-3-methyl-1H-indole

This document provides a detailed protocol for the safe handling and disposal of 2-bromo-5-methoxy-3-methyl-1H-indole. As a brominated heterocyclic compound, this substance requires careful management to ensure the safet...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 2-bromo-5-methoxy-3-methyl-1H-indole. As a brominated heterocyclic compound, this substance requires careful management to ensure the safety of laboratory personnel and the protection of the environment. The procedures outlined below are synthesized from established best practices for halogenated organic compounds and general chemical waste management principles, providing a robust framework for your operational safety plans.

Hazard Assessment and Chemical Profile

  • Indole Core: The indole structure itself is classified as hazardous. It can be harmful if swallowed and toxic in contact with skin.[1] Indole is also recognized as being toxic to aquatic life with long-lasting effects.[2][3]

  • Bromine Substituent: The presence of a carbon-halogen bond classifies this compound as a halogenated organic compound .[4][5] This is the most critical factor for waste segregation and disposal. Halogenated organic wastes are typically managed through controlled high-temperature incineration to prevent the formation of persistent environmental pollutants.[4][6]

Based on these structural analogs and regulatory classifications, the compound should be handled as a hazardous substance with potential for skin, eye, and respiratory irritation, as well as acute toxicity and environmental hazards.[7][8][9]

Parameter Inferred Hazard/Characteristic Primary Rationale
Waste Classification Halogenated Organic Hazardous WastePresence of a carbon-bromine bond.[4][10]
Physical State SolidBased on similar substituted indoles.[11]
Acute Toxicity Assumed Harmful/ToxicBased on indole and other brominated organic compounds.[1][2][12]
Environmental Hazard Toxic to aquatic lifeCharacteristic of indole and many halogenated organics.[2][9]
Primary Disposal Route Licensed Hazardous Waste IncinerationStandard procedure for halogenated organic wastes.[4][6]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 2-bromo-5-methoxy-3-methyl-1H-indole in any capacity, including for disposal, ensure all appropriate safety measures are in place.

  • Engineering Controls: Always handle this compound within a properly functioning laboratory chemical fume hood to prevent inhalation of dust or vapors.[5] Ensure that a safety shower and eyewash station are readily accessible.[13]

  • Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:

    • Eye Protection: Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards.[14]

    • Hand Protection: Nitrile or neoprene protective gloves. Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory best practices.[5][15]

    • Body Protection: A fully buttoned lab coat. For larger quantities or in case of a spill, consider additional protective clothing.[5]

Waste Collection and Segregation Protocol

Proper segregation is the cornerstone of safe chemical waste management. Due to its chemical nature, 2-bromo-5-methoxy-3-methyl-1H-indole must not be mixed with non-hazardous or other categories of chemical waste.

Step-by-Step Collection Procedure:

  • Classify the Waste: Immediately identify any waste containing 2-bromo-5-methoxy-3-methyl-1H-indole (including pure compound, solutions, and contaminated materials) as Halogenated Organic Waste .[4][5]

  • Select the Correct Container: Obtain a designated hazardous waste container specifically for halogenated organic liquids or solids. The container must be made of a compatible material (e.g., borosilicate glass or appropriate high-density polyethylene) and have a sealable, airtight lid.[16]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must clearly state:

    • The full chemical name: "2-bromo-5-methoxy-3-methyl-1H-indole" and any other components.

    • The words "Hazardous Waste".

    • Appropriate hazard pictograms (e.g., harmful/toxic, environmental hazard).

    • The date accumulation started.

  • Accumulate Waste Safely: Add the waste to the container carefully, avoiding splashes. Keep the container closed at all times except when adding waste.[17] Store the container in a designated satellite accumulation area away from incompatible materials.[16]

  • Avoid Co-Mingling: Crucially, do not mix halogenated organic waste with non-halogenated streams. Also, avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.[4][17]

Spill Management

In the event of a spill, a prompt and correct response is critical to minimize exposure and environmental contamination.

  • For Small Spills (manageable within 10-15 minutes):

    • Alert & Ventilate: Alert personnel in the immediate area and ensure the fume hood is drawing properly.

    • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[1][15]

    • Collect: Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container for halogenated solids.[1][13]

    • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials (wipes, etc.) as hazardous waste.[1]

  • For Large Spills:

    • Evacuate: Immediately evacuate the area.

    • Secure & Alert: Secure the area to prevent entry and notify your institution's Environmental Health & Safety (EHS) office or emergency response team.[16]

Final Disposal Pathway

The ultimate disposal of 2-bromo-5-methoxy-3-methyl-1H-indole must comply with all local, state, and federal regulations.

  • Professional Disposal: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][18] All chemical waste must be managed and disposed of through a licensed and certified hazardous waste management company.[1][7]

  • Treatment Technology: The standard and required disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate emission controls (e.g., scrubbers) to neutralize acidic gases like hydrogen bromide that are generated during combustion.[4][6] This ensures the complete destruction of the organic molecule, preventing its release into the environment.

Disposal Decision Workflow

DisposalWorkflow A Identify Waste: 2-bromo-5-methoxy-3-methyl-1H-indole B Does it contain a Carbon-Halogen Bond? A->B E Classify as: 'HALOGENATED ORGANIC WASTE' B->E  YES J Consult EHS for non-halogenated waste stream B->J NO   C YES (It is Brominated) D NO F Use designated, labeled 'Halogenated Waste' container E->F G Check for Incompatibilities (Acids, Bases, Oxidizers) F->G H Store container closed in Satellite Accumulation Area G->H None Present   I Arrange pickup by certified hazardous waste contractor for INCINERATION H->I

Caption: Decision workflow for the proper segregation and disposal of 2-bromo-5-methoxy-3-methyl-1H-indole.

References

  • Benchchem. Proper Disposal of 3-Indolizinecarboxamide: A Guide for Laboratory Professionals. Benchchem.
  • Cambridge Isotope Laboratories. INDOLE (2-13C, 98%) Safety Data Sheet. Cambridge Isotope Laboratories.
  • Vector SDS and Chemical Management. Safety Data Sheet. Vector SDS.
  • Spectrum Chemical. TCI AMERICA Safety Data Sheet for 2-Bromo-5-methylpyridine. Spectrum Chemical.
  • CDN Isotopes. Safety Data Sheet for Indole. CDN Isotopes.
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
  • Bucknell University. WASTE MANAGEMENT: HAZARDOUS WASTE SEGREGATION. Bucknell University.
  • Carl ROTH. Safety Data Sheet: Indole-3-carboxaldehyde. Carl ROTH.
  • Fisher Scientific. SAFETY DATA SHEET for 5-Bromo-1,3-dihydro-2H-indol-2-one. Fisher Scientific.
  • Sigma-Aldrich. SAFETY DATA SHEET for Indole. Sigma-Aldrich.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA.
  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
  • Washington State University. Standard Operating Procedure for Bromine. WSU Environmental Health & Safety.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • Thermo Fisher Scientific. SAFETY DATA SHEET for 2-Bromo-2-nitro-1,3-propanediol. Thermo Fisher Scientific.
  • University of California, Santa Barbara. 7.2 Organic Solvents. UCSB Environmental Health & Safety.
  • Tokyo Chemical Industry. SAFETY DATA SHEET for 5-Bromo-2,3-dimethylindole. TCI.
  • Cole-Parmer. Material Safety Data Sheet for N1-(4-Methoxyphenethyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide. Cole-Parmer.
  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. EPA.
  • University of Wollongong. Brominated organic waste label. UOW Safe@Work.
  • Fisher Scientific. SAFETY DATA SHEET for 2-Bromo-5-methoxytoluene. Fisher Scientific.
  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. UGA ESD.
  • Fisher Scientific. SAFETY DATA SHEET for 5-Bromo-1-methyl-1H-indole-3-carboxylic acid. Fisher Scientific.
  • FUJIFILM Wako Pure Chemical Corporation. SAFETY DATA SHEET for Bromothymol Blue. FUJIFILM Wako.
  • The Royal Society of Chemistry. Supporting information for Methylation of Indoles and Pyrroles. The Royal Society of Chemistry.
  • Arkivoc. Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Arkivoc.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.